Histidine Monohydrochloride
Description
Overview of the Pathway
The synthesis of L-histidine is an unbranched pathway consisting of ten enzymatic steps. nih.gov It begins with two key precursors: phosphoribosyl pyrophosphate (PRPP), which is derived from the pentose (B10789219) phosphate (B84403) pathway, and adenosine (B11128) triphosphate (ATP), a link to nucleotide metabolism. bioone.orgwikipedia.org Through a series of reactions, one molecule of L-histidine is formed from one molecule of PRPP and one molecule of ATP. A byproduct of this pathway, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), re-enters the purine (B94841) biosynthesis pathway.
Key Enzymes and Reactions
The biosynthesis of histidine involves a sequence of ten reactions catalyzed by eight different enzymes, as some enzymes are bifunctional. wikipedia.org The process starts with the condensation of ATP and PRPP and culminates in the formation of L-histidine. nih.govwikipedia.org
Table 1: Key Enzymes in L-Histidine Biosynthesis
| Step | Enzyme Name | Gene (E. coli) | Reaction Catalyzed |
|---|---|---|---|
| 1 | ATP-phosphoribosyltransferase | hisG | Condensation of ATP and PRPP to form phosphoribosyl-ATP. nih.gov |
| 2 | Phosphoribosyl-ATP pyrophosphatase | hisI | Hydrolysis of phosphoribosyl-ATP to phosphoribosyl-AMP (PRAMP). wikipedia.org |
| 3 | Phosphoribosyl-AMP cyclohydrolase | hisI | Opening of the adenine (B156593) ring of PRAMP to form phosphoribosylformimino-AICAR-P. uwaterloo.ca |
| 4 | 5'ProFAR isomerase | hisA | Isomerization of phosphoribosylformimino-AICAR-P to PRFAR. nih.gov |
| 5 | Imidazoleglycerol-phosphate synthase | hisF, hisH | Cyclization of PRFAR to form D-erythro-imidazole-glycerol-phosphate (IGP) and AICAR. nih.gov |
| 6 | Imidazoleglycerol-phosphate dehydratase | hisB | Dehydration of IGP to form imidazole-acetol phosphate (IAP). nih.gov |
| 7 | Histidinol-phosphate aminotransferase | hisC | Transamination of IAP using glutamate (B1630785) as an amino donor to form L-histidinol phosphate (Hol-P). nih.gov |
| 8 | Histidinol-phosphate phosphatase | hisB | Dephosphorylation of Hol-P to L-histidinol. nih.govuwaterloo.ca |
Note: In some organisms like E. coli and Salmonella typhimurium, hisB and hisI encode bifunctional enzymes. nih.govuwaterloo.ca
Regulation of the Biosynthetic Pathway
Due to the high energy cost of its synthesis, the histidine pathway is subject to stringent control mechanisms. researchgate.net The primary site of regulation is the first enzyme, ATP-phosphoribosyltransferase (HisG). bioone.orgwikipedia.org This enzyme is regulated by feedback inhibition, where the final product, L-histidine, binds to the enzyme and inhibits its activity. wikipedia.orgresearchgate.net In some bacteria, this inhibition is synergistic, meaning it is enhanced by the presence of the reaction's product, phosphoribosyl-ATP, and AMP. uwaterloo.ca
In addition to feedback inhibition, the expression of the histidine biosynthesis genes is also regulated. In bacteria like E. coli and Salmonella typhimurium, the his genes are organized into a single unit called an operon. nih.gov The expression of this operon is controlled by a mechanism known as transcription attenuation, which responds to the availability of histidine. researchgate.netcdnsciencepub.com In some gram-positive bacteria, a T-box mediated antitermination mechanism is the primary mode of regulation, where an uncharged tRNA for histidine signals low levels of the amino acid and allows transcription to proceed. cdnsciencepub.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 | |
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InChI Key |
QZNNVYOVQUKYSC-JEDNCBNOSA-N | |
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Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Cl | |
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Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl | |
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Molecular Formula |
C6H10ClN3O2 | |
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Related CAS |
70605-39-9, 6027-02-7 | |
| Record name | Poly(L-histidine hydrochloride) | |
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| Record name | L-Histidine, hydrochloride (1:2) | |
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DSSTOX Substance ID |
DTXSID3020700 | |
| Record name | L-Histidine hydrochloride | |
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Molecular Weight |
191.61 g/mol | |
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Physical Description |
Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Histidine hydrochloride | |
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CAS No. |
645-35-2, 1007-42-7, 6459-59-2 | |
| Record name | (-)-Histidine monohydrochloride | |
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| Record name | L-Histidine hydrochloride (1:?) | |
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| Record name | Histidine monohydrochloride [NF] | |
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| Record name | L-Histidine hydrochloride | |
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| Record name | L-histidine monohydrochloride | |
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| Record name | HISTIDINE MONOHYDROCHLORIDE | |
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Catabolism of L Histidine
Major Catabolic Routes
The main pathway for histidine degradation in the liver and skin involves a series of enzymatic steps that convert it into glutamate. wikipedia.orgwikipedia.org
The first and rate-limiting step in the major catabolic pathway of L-histidine is its non-oxidative deamination by the enzyme histidine ammonia-lyase (HAL), also known as histidase. wikipedia.orgwikidoc.org This cytosolic enzyme catalyzes the elimination of an ammonia (B1221849) molecule from L-histidine to form trans-urocanic acid. wikipedia.orgnih.gov A deficiency in this enzyme leads to the rare metabolic disorder histidinemia, characterized by elevated levels of histidine in the blood and the diagnostic presence of urocanic acid in the urine. wikipedia.orgnih.gov The reaction is catalyzed by a unique electrophilic cofactor, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is formed autocatalytically from the enzyme's own polypeptide chain. wikipedia.orgwikidoc.org
Alternative Catabolic Pathways
Besides the main route to glutamate, histidine can be metabolized through other pathways.
L-histidine can undergo transamination, a reaction where its amino group is transferred to a keto acid. Histidine aminotransferase (HisAT), also known as histidine-pyruvate aminotransferase, catalyzes the transfer of the amino group from L-histidine to an acceptor like pyruvate (B1213749) or 2-oxoglutarate. oup.comwikipedia.org This reaction, which requires pyridoxal (B1214274) phosphate (B84403) as a coenzyme, produces imidazole-pyruvic acid (also called (imidazol-5-yl)pyruvate) and the corresponding amino acid (alanine or glutamate). oup.comjax.org This pathway has been observed in various organisms, including bacteria like Streptomyces tendae. oup.comoup.com In some cases, excess dietary histidine has been shown to affect the activity of other transaminases, such as alanine (B10760859) aminotransferase. cambridge.org
Histidine residues in proteins, as well as free histidine, can be methylated by specific methyltransferase enzymes, which transfer a methyl group from S-adenosyl-L-methionine (AdoMet). nih.govresearchgate.net
3-methylhistidine (tele-methylhistidine): The enzyme SETD3 has been identified as an actin-specific histidine N-methyltransferase that catalyzes the formation of 3-methylhistidine at the His-73 residue of actin. uniprot.org
1-methylhistidine (pros-methylhistidine): The METTL9 enzyme is a protein-histidine N-methyltransferase that specifically creates 1-methylhistidine in proteins containing a His-x-His motif. uniprot.org
Anserine (B1665513): In skeletal muscle, the dipeptide carnosine (β-alanyl-L-histidine) can be methylated to form anserine (β-alanyl-Nπ-methyl-L-histidine) by carnosine N-methyltransferase. nih.gov
Nτ-methylhistamine: Histamine (B1213489), which is derived from histidine, can be methylated by histamine N-methyltransferase (HNMT) to form Nτ-methylhistamine, a key step in histamine inactivation. wikipedia.org
The initial products of histidine catabolism are further transformed into other metabolites.
From Urocanic Acid: Trans-urocanic acid, produced by histidase, is converted to 4-imidazolone-5-propionic acid by the enzyme urocanate hydratase (urocanase). wikipedia.orgwikipedia.org This reaction is mechanistically complex, utilizing NAD+ as an electrophile rather than for redox purposes. wikipedia.orgnih.gov Subsequently, imidazolonepropionase hydrolyzes 4-imidazolone-5-propionic acid to N-formimino-L-glutamate (FIGLU). ebi.ac.ukwikipedia.orgnih.gov In the final step of this pathway, the formimino group of FIGLU is transferred to tetrahydrofolate by glutamate formiminotransferase, releasing L-glutamate. wikipedia.org
From Imidazole-Pyruvic Acid: Imidazole-pyruvic acid can be reduced to form imidazole-lactic acid, although this is a less common metabolic fate.
Table 2: Key Enzymes in L-Histidine Catabolism
| Pathway | Enzyme Name | Abbreviation | Reaction Catalyzed |
|---|---|---|---|
| Deamination | Histidine ammonia-lyase | HAL / Histidase | L-histidine → trans-Urocanic acid + Ammonia. wikipedia.orgwikidoc.org |
| Urocanate Catabolism | Urocanate hydratase | Urocanase | trans-Urocanic acid → 4-Imidazolone-5-propionic acid. wikipedia.orgwikipedia.org |
| Urocanate Catabolism | Imidazolonepropionase | HutI | 4-Imidazolone-5-propionic acid → N-Formimino-L-glutamate. ebi.ac.ukwikipedia.org |
| Urocanate Catabolism | Glutamate formiminotransferase | - | N-Formimino-L-glutamate + Tetrahydrofolate → L-Glutamate + 5-Formiminotetrahydrofolate. wikipedia.org |
| Transamination | Histidine aminotransferase | HisAT | L-histidine + α-keto acid → Imidazole-pyruvic acid + α-amino acid. oup.comwikipedia.org |
| Methylation | SETD3 | - | Actin-L-histidine + AdoMet → Actin-3-methyl-L-histidine + AdoHcy. uniprot.org |
| Methylation | METTL9 | - | Protein-L-histidine + AdoMet → Protein-1-methyl-L-histidine + AdoHcy. uniprot.org |
Molecular Interactions and Biological Roles of L Histidine
Role in Protein and Peptide Biochemistry
L-Histidine is a fundamental component of proteins and peptides, contributing significantly to their structure, function, and regulation. chinaaminoacid.comchinaaminoacid.com Its distinct chemical properties make it one of the most functionally diverse amino acid residues. nih.govweizmann.ac.il
Incorporation into Polypeptide Chains during Translation
L-Histidine is one of the 20 proteinogenic amino acids, meaning it is incorporated into polypeptide chains during the process of protein synthesis, or translation. himedialabs.comebi.ac.uk The genetic code specifies L-histidine through the codons CAU and CAC. himedialabs.comwikipedia.org During translation, messenger RNA (mRNA) carries the genetic instructions from the nucleus to the ribosomes in the cytoplasm. libretexts.org Transfer RNA (tRNA) molecules, each specific to an amino acid, read the codons on the mRNA. nih.gov The tRNA molecule with the corresponding anticodon binds to the ribosome, delivering L-histidine to the growing polypeptide chain where it is linked to the preceding amino acid via a peptide bond. libretexts.org This process is catalyzed by enzymes called aminoacyl-tRNA synthetases, which ensure the correct amino acid is attached to its corresponding tRNA. libretexts.org
The incorporation of L-histidine is crucial for the synthesis of a vast array of proteins essential for cellular structure, function, and regulation. chinaaminoacid.comchinaaminoacid.com While natural protein synthesis primarily involves the 20 standard amino acids, advancements in synthetic biology have enabled the incorporation of non-standard amino acids, further expanding the functional possibilities of proteins. nih.gov
Influence on Protein Structure and Conformation (e.g., protein folding)
The presence of L-histidine residues significantly influences the three-dimensional structure and folding of proteins. himedialabs.com The unique properties of its imidazole (B134444) side chain allow it to participate in a variety of interactions that stabilize protein conformations. weizmann.ac.il These interactions include hydrogen bonds, electrostatic interactions, and metal ion coordination, all of which contribute to the intricate architecture of a folded protein. chinaaminoacid.comrsc.org
The pKa of the histidine side chain is close to physiological pH, meaning it can readily switch between a protonated (positively charged) and a neutral state. weizmann.ac.il This ability to change its charge state in response to small shifts in the local environment can trigger conformational changes in the protein, which is often crucial for its function. weizmann.ac.ilweizmann.ac.il For instance, the protonation state of histidine can influence the stability of protein domains and the interactions between different parts of the polypeptide chain, thereby guiding the folding process and maintaining the final, functional conformation. himedialabs.comweizmann.ac.il
Imidazole Side Chain Function as Proton Donor/Acceptor (pH and charge distribution)
The imidazole side chain of L-histidine has a pKa of approximately 6.0, which allows it to act as both a proton donor (acid) and a proton acceptor (base) at physiological pH. wikipedia.orgresearchgate.net This makes histidine a key player in enzymatic catalysis and pH buffering within biological systems. creative-proteomics.com
Below a pH of 6, the imidazole ring is predominantly protonated, carrying a positive charge. wikipedia.org Above this pH, it loses a proton and becomes neutral. wikipedia.org This reversible protonation is critical for the catalytic mechanism of many enzymes, where histidine residues in the active site facilitate reactions by shuttling protons. himedialabs.comwikipedia.org
Protein-Ligand Interactions (e.g., hydrogen bonds, hydrophobic, electrostatic interactions)
L-Histidine residues are frequently involved in the binding of ligands to proteins, which can include small molecules, ions, or other proteins. chinaaminoacid.com The versatility of the imidazole side chain allows it to participate in a range of non-covalent interactions that stabilize the protein-ligand complex. These interactions include:
Hydrogen Bonds: The imidazole ring can act as both a hydrogen bond donor (with its N-H group) and a hydrogen bond acceptor (with its lone pair of electrons on the other nitrogen atom). nih.govacs.org This allows histidine to form specific and directional interactions with a wide variety of ligands.
Hydrophobic Interactions: While the imidazole ring has polar characteristics, it also possesses a degree of hydrophobicity. This allows it to participate in hydrophobic interactions, which are a major driving force for ligand binding, by interacting with nonpolar parts of a ligand. biorxiv.org
Electrostatic Interactions: When protonated, the positively charged imidazole ring can form favorable electrostatic interactions with negatively charged groups on a ligand. chinaaminoacid.com Conversely, the neutral imidazole ring can interact with cations. nih.gov
Metal Ion Coordination: The nitrogen atoms of the imidazole ring are excellent ligands for coordinating with metal ions such as zinc, copper, and iron. rsc.orgmdpi.com This is a crucial aspect of the function of many metalloproteins, where the metal ion is directly involved in catalysis or structural stability. rsc.orgresearchgate.net For example, in many zinc finger proteins, histidine residues are essential for coordinating the zinc ion, which is critical for DNA binding. rsc.org
Specific Interaction Types (e.g., cation-π interactions, π-π stacking, hydrogen-π interaction)
Beyond the general interactions, the aromatic nature of the imidazole side chain allows L-histidine to participate in more specific and nuanced interactions:
Cation-π Interactions: The electron-rich π-system of the neutral imidazole ring can interact favorably with cations, including metal ions and the positively charged side chains of other amino acids like lysine (B10760008) and arginine. nih.govnih.gov Conversely, when protonated, the positively charged imidazolium (B1220033) ring can interact with the π-systems of other aromatic amino acids like phenylalanine, tyrosine, and tryptophan. nih.govnih.gov These cation-π interactions are significant contributors to protein stability and ligand recognition. nih.govnih.gov
π-π Stacking Interactions: The imidazole ring of histidine can stack with the aromatic rings of other amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net These interactions, driven by van der Waals forces and electrostatic contributions, are important for stabilizing protein structures and mediating protein-protein or protein-ligand interfaces. researchgate.netrsc.org The strength of these interactions can be influenced by the protonation state of histidine. nih.gov
Table 1: Calculated Interaction Energies for Different Histidine Interactions
| Interaction Type | Interacting Partners | Interaction Energy (kcal/mol) | Reference |
| π-π Stacking | Neutral His - Aromatic Amino Acids (Phe, Tyr, Trp) | -3.0 to -4.0 | nih.govnih.gov |
| π-π Stacking | Protonated His⁺ - Aromatic Amino Acids | -3.6 to -8.4 | nih.gov |
| Cation-π | Neutral His⁰ - Lys⁺ | ~2.0 | nih.gov |
| Cation-π | Neutral His⁰ - Arg⁺ | ~3.4 | nih.gov |
| Cation-π | Protonated His⁺ - Neutral His⁰ | -3.7 | nih.gov |
| Cation-π | Protonated His⁺ - Phe | -3.9 | nih.gov |
| Cation-π | Protonated His⁺ - Trp | -5.4 | nih.gov |
Amino Acid Relative Position Effects on Peptide Modification
The position of an L-histidine residue within a peptide or protein sequence can significantly influence its susceptibility to and the functional consequences of post-translational modifications (PTMs). rsc.org PTMs are chemical alterations to amino acid side chains after their incorporation into a polypeptide chain, and they play a crucial role in regulating protein function.
Histidine itself can undergo various PTMs, including phosphorylation and methylation. rsc.org The accessibility of a histidine residue to the enzymes that catalyze these modifications is highly dependent on its location within the protein's three-dimensional structure. A histidine residue buried within the protein core will be less accessible than one on the surface.
Furthermore, the local chemical environment created by neighboring amino acid residues can affect the reactivity of the histidine side chain. For example, the proximity of acidic or basic residues can alter the pKa of the imidazole ring, thereby influencing its nucleophilicity and its likelihood of being modified. The presence of a histidine residue can also impact the modification of nearby amino acids. For instance, in catalytic triads, a histidine residue often acts as a general base to activate a serine, threonine, or cysteine residue for subsequent modification or catalysis. wikipedia.org
Enzymatic Catalysis Mechanisms
The imidazole side chain of histidine possesses a pKa value near physiological pH, allowing it to exist in both protonated and deprotonated forms. nih.govreddit.com This property makes it an exceptionally effective catalyst in many enzymatic reactions. nih.govgsu.edu
Histidine as a Catalytic Residue in Enzyme Active Sites
Histidine is one of the most common residues found in the active sites of enzymes, playing a crucial role in their catalytic function. researchgate.net The versatility of its imidazole side chain enables it to participate in various catalytic mechanisms. nih.govresearchgate.netacs.org For instance, in catalytic triads, the basic nitrogen of a histidine residue can abstract a proton from a serine, threonine, or cysteine, activating it as a nucleophile. wikipedia.orgatamanchemicals.com This is a fundamental mechanism in enzymes like serine proteases. nih.gov The ability of histidine to act as both a proton donor and acceptor makes it a key player in acid-base catalysis. nih.govreddit.comnih.gov
Proton Shuttle Function in Enzyme Reactions
The capacity of the histidine imidazole side chain to accept and donate protons allows it to function as a proton shuttle in numerous enzymatic reactions. acs.orggsu.eduwikipedia.orgatamanchemicals.com In this role, histidine facilitates the rapid transfer of protons between different molecules or parts of the active site. wikipedia.orgatamanchemicals.com This process often involves the histidine abstracting a proton with its basic nitrogen to form a positively charged intermediate, followed by the transfer of this proton to an acceptor molecule. wikipedia.orgatamanchemicals.com This shuttle mechanism is critical for regenerating the active form of enzymes and ensuring efficient catalysis. wikipedia.orgatamanchemicals.com
Specific Enzymatic Systems (e.g., Histidine Kinases in signal transduction, Carbonic Anhydrases)
Histidine Kinases (HKs) are crucial components of two-component signal transduction systems, particularly in bacteria. nih.govwikipedia.orgconicet.gov.ar These enzymes are typically transmembrane proteins that sense environmental stimuli and autophosphorylate on a conserved histidine residue. nih.govwikipedia.orgnih.gov The phosphoryl group is then transferred to an aspartate residue on a partner response regulator protein, triggering a downstream cellular response. nih.govwikipedia.org This signaling mechanism regulates a wide range of processes, including responses to osmotic changes, temperature, and small molecules. nih.gov The balance between the kinase and phosphatase activities of HKs is tightly regulated by sensory input. nih.gov
Carbonic Anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate. aklectures.comwikipedia.org The active site contains a zinc ion coordinated by three histidine residues and a water molecule. gsu.eduaklectures.comwikipedia.org A key feature of the catalytic mechanism is a proton shuttle involving a histidine residue (His64 in human carbonic anhydrase II). researchgate.netnih.govacs.org This histidine residue facilitates the transfer of a proton from the zinc-bound water molecule to the surrounding buffer solution, which is a rate-limiting step in the regeneration of the active form of the enzyme. researchgate.netnih.govacs.org
Metal Ion Complexation and Metalloprotein Systems
The imidazole side chain of histidine is a highly effective ligand for a variety of metal ions, playing a pivotal role in the structure and function of metalloproteins. gsu.eduwikipedia.orgnumberanalytics.com
Chelation Properties with Divalent Metal Ions (e.g., copper, zinc, iron, nickel, cobalt, manganese, molybdenum)
Histidine readily forms coordination complexes with numerous divalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), iron (Fe²⁺), nickel (Ni²⁺), cobalt (Co²⁺), manganese (Mn²⁺), and molybdenum (Mo). nih.govnih.govresearchgate.netmdpi.com The nitrogen atoms of the imidazole ring act as electron donors, forming stable coordinate covalent bonds with these metal ions. reddit.comnih.govnumberanalytics.com The ability of histidine to chelate these ions is fundamental to their biological transport and function. nih.govnih.gov For example, L-histidine can form bis-histidine complexes with zinc, which are recognized by specific transporters for cellular uptake. nih.gov The affinity of histidine for these metals can be influenced by the specific metal ion and the surrounding chemical environment. nih.govresearchgate.net
Stability Constants of Metal-Histidine Complexes
This table displays the stability constants (log β) for the formation of complexes between various divalent metal ions and L-histidine. Higher values indicate more stable complexes.
| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | Source |
|---|---|---|---|
| Copper (Cu²⁺) | 10.20 | 18.30 | nih.gov |
| Nickel (Ni²⁺) | 8.90 | 15.90 | nih.gov |
| Zinc (Zn²⁺) | 6.70 | 11.80 | nih.gov |
| Cobalt (Co²⁺) | 6.80 | 13.90 | nih.gov |
| Manganese (Mn²⁺) | 3.40 | 5.80 | nih.gov |
Histidine as a Ligand in Metalloproteins
Histidine is one of the most common amino acid residues that serve as ligands for metal ions in metalloproteins. numberanalytics.comresearchgate.net Its imidazole side chain can coordinate with metal ions through either the Nδ1 or Nε2 nitrogen atom, influencing the geometry and reactivity of the metal center. core.ac.uk In many metalloproteins, multiple histidine residues, often in combination with other amino acids like cysteine, aspartate, or glutamate (B1630785), create a specific coordination environment for the metal ion. numberanalytics.commdpi.com This coordination is critical for the protein's function, which can range from oxygen transport (as in hemoglobin and myoglobin (B1173299) where histidine coordinates to the iron in the heme group) to electron transfer and enzymatic catalysis. gsu.eduwikipedia.orgnumberanalytics.com The orientation and bonding of histidine to the metal ion are precisely controlled by the protein structure to optimize its biological activity. core.ac.uk
Role in Oxygen Transport Proteins (e.g., Hemoglobin heme coordination)
L-histidine plays a critical role in the function of oxygen transport proteins, most notably hemoglobin. chinaaminoacid.comwikipedia.orgbritannica.com In hemoglobin, histidine residues are crucial for coordinating with the heme group, the iron-containing component responsible for binding oxygen. chinaaminoacid.comwikipedia.org The imidazole side chain of histidine acts as a ligand for the iron atom within the heme group. wikipedia.orgresearchgate.net
Specifically, in human hemoglobin, each of the four subunits contains a heme group where a proximal histidine forms a direct bond with the iron atom. researchgate.net Another histidine residue, the distal histidine, is located on the opposite side of the heme pocket and does not directly bind to the iron. researchgate.netnih.gov However, the distal histidine is vital for stabilizing the bound oxygen molecule through hydrogen bonding. researchgate.netnih.gov This interaction increases the affinity of the heme iron for oxygen and helps to prevent the oxidation of the iron from its ferrous (Fe2+) state to the ferric (Fe3+) state, which cannot bind oxygen. nih.gov Furthermore, the distal histidine acts as a gate, regulating the entry and exit of ligands like oxygen and carbon monoxide into the heme pocket. nih.gov The presence of the distal histidine sterically hinders the linear binding of carbon monoxide, reducing its binding affinity relative to oxygen. wikipedia.org
In other oxygen-transport proteins like hemocyanins, found in some invertebrates, histidine residues are also responsible for binding the copper atoms that reversibly bind oxygen. wikipedia.org In these proteins, the copper atoms are coordinated by the imidazole rings of multiple histidine residues. wikipedia.org
Poly-Histidine Tags in Recombinant Protein Purification
The affinity of the histidine imidazole side chain for metal ions is exploited in a widely used biochemical technique for purifying recombinant proteins. wikipedia.orgnih.govnih.gov This method, known as immobilized metal affinity chromatography (IMAC), utilizes a poly-histidine tag (His-tag). nih.govnih.govbio-rad.com A sequence of six or more consecutive histidine residues is genetically engineered onto the N- or C-terminus of a target protein. nih.govnih.govbio-rad.com
The His-tagged protein can then be selectively captured from a crude cell lysate by passing it through a column containing a resin with immobilized divalent metal ions, most commonly nickel (Ni2+) or cobalt (Co2+). bio-rad.comneb.com The histidine residues in the tag chelate these metal ions with high affinity and specificity, binding the protein to the column while most other proteins pass through. bio-rad.comthermofisher.com
After washing the column to remove non-specifically bound proteins, the purified His-tagged protein is eluted. bio-rad.com Elution is typically achieved by introducing a high concentration of imidazole, which competes with the His-tag for binding to the metal ions, or by lowering the pH to protonate the histidine residues, thus disrupting their coordination with the metal. bio-rad.comthermofisher.com This versatile and efficient technique is a cornerstone of modern biochemistry and molecular biology for obtaining highly pure protein samples for structural and functional studies. nih.govnih.gov
| Metal Ion | Typical Use and Characteristics |
|---|---|
| Nickel (Ni2+) | Most commonly used due to high yield of purified protein. bio-rad.com |
| Cobalt (Co2+) | Often provides higher purity than nickel, but with a lower yield. bio-rad.com |
| Copper (Cu2+) | Also used, though less common than nickel or cobalt. bio-rad.com |
| Zinc (Zn2+) | Can be used, sometimes in combination with two hexahistidine tags to reduce non-specific binding. bio-rad.com |
Histidine Brace Motif in Lytic Polysaccharide Monooxygenases
Lytic polysaccharide monooxygenases (LPMOs) are a class of copper-dependent enzymes that play a crucial role in the breakdown of recalcitrant polysaccharides like cellulose (B213188) and chitin. nih.govportlandpress.com A defining feature of these enzymes is a unique active site structure known as the "histidine brace". nih.govportlandpress.comrsc.org This motif consists of two highly conserved histidine residues that coordinate a single copper ion. nih.govportlandpress.com
One histidine residue binds the copper ion through its Nε2 atom, while the N-terminal histidine of the protein binds the copper with both its main-chain amino group and its Nδ1 atom. portlandpress.com This arrangement creates a planar, T-shaped coordination environment for the copper ion, leaving one side of the copper accessible to the substrate and a co-substrate, typically molecular oxygen. portlandpress.comrsc.org The histidine brace is essential for the catalytic activity of LPMOs, enabling the activation of oxygen for the oxidative cleavage of glycosidic bonds in polysaccharides. nih.govrsc.org The specific electronic environment created by the histidine brace is thought to be critical for generating and stabilizing the highly reactive copper-oxygen species necessary for catalysis. rsc.org While the core structure is conserved, variations in the surrounding protein environment can fine-tune the reactivity of the copper center. nih.gov
Effects on Metal Ion Homeostasis and Metabolism
L-histidine plays a significant role in the homeostasis and metabolism of various metal ions due to the strong chelating ability of its imidazole side chain. mdpi.commdpi.comnih.gov Histidine can form complexes with a range of divalent metal ions, including copper (Cu2+), zinc (Zn2+), nickel (Ni2+), and iron (Fe2+). mdpi.commdpi.com This property allows histidine to influence the absorption, transport, and storage of these essential trace elements.
Research indicates that histidine can enhance the absorption of certain metal ions. For instance, zinc-histidine complexes have been shown to be more readily absorbed than zinc sulfate. mdpi.com Similarly, some studies suggest that histidine can increase iron uptake, potentially by forming a chelate that keeps the iron soluble and available for absorption in the intestine. mdpi.com However, the effect on iron absorption is still a subject of some debate, with other studies reporting no significant impact. mdpi.com
In the context of metal toxicity, histidine can have a protective effect. By chelating excess metal ions, histidine can reduce their free concentration and mitigate their toxic effects. nih.gov For example, elevated levels of histidine have been shown to protect against zinc and nickel toxicity in the nematode Caenorhabditis elegans. nih.gov In the fungus Aspergillus fumigatus, histidine biosynthesis is crucial for metal homeostasis, and the amino acid plays a beneficial role during iron starvation and helps in conferring resistance to high concentrations of iron, copper, and zinc. nih.gov In plants, L-histidine is involved in the root-to-shoot translocation of nickel. wur.nl
Precursor Function in Biomolecule Synthesis
Biosynthesis of Histamine (B1213489) via Decarboxylation
L-histidine is the direct precursor for the synthesis of histamine, a potent biogenic amine with diverse physiological and pathological roles. mhmedical.comresearchgate.netnih.gov The conversion of L-histidine to histamine is a one-step enzymatic reaction involving the removal of the carboxyl group from histidine. reactome.orgwikipedia.org This decarboxylation reaction is catalyzed by the enzyme L-histidine decarboxylase (HDC). mhmedical.comwikipedia.orgnih.gov
HDC is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, meaning it requires a derivative of vitamin B6 as a cofactor to function. reactome.org The enzyme is found in various cells and tissues throughout the body, including mast cells, basophils, enterochromaffin-like cells in the stomach, and histaminergic neurons in the brain. nih.govsigmaaldrich.com In mast cells and basophils, histamine is synthesized and stored in granules, from which it is rapidly released in response to allergic or inflammatory stimuli. nih.gov In the stomach, histamine released from enterochromaffin-like cells stimulates the secretion of gastric acid. nih.gov In the brain, histamine acts as a neurotransmitter, playing a role in processes like wakefulness and appetite. wikipedia.orgplos.org The regulation of HDC activity and gene expression is a key control point for modulating histamine levels in the body. nih.gov
Formation of Dipeptides (e.g., Carnosine, Anserine)
L-histidine is a fundamental building block for the synthesis of several important histidine-containing dipeptides, most notably carnosine and its methylated derivative, anserine (B1665513). researchgate.netreactome.org These dipeptides are found in high concentrations in skeletal muscle and brain tissue. researchgate.net
Carnosine (β-alanyl-L-histidine) is synthesized from its constituent amino acids, β-alanine and L-histidine. researchgate.netwikipedia.orgsigmaaldrich.com This reaction is catalyzed by the enzyme carnosine synthase in an ATP-dependent manner. sigmaaldrich.comfrontiersin.org The availability of β-alanine is generally the rate-limiting factor in carnosine synthesis. wikipedia.orgyoutube.com Carnosine has several physiological roles, including acting as an intracellular pH buffer, an antioxidant, and an anti-glycating agent. frontiersin.orgyoutube.com
Anserine (β-alanyl-Nπ-methyl-L-histidine) is formed through the methylation of carnosine. reactome.orgresearchgate.net The enzyme carnosine N-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of the histidine residue within the carnosine molecule. reactome.org Anserine is particularly abundant in the muscle tissue of birds and some mammals and is thought to share many of the same functions as carnosine, such as pH buffering and antioxidant protection. reactome.org
| Dipeptide | Precursors | Key Enzyme | Primary Function |
|---|---|---|---|
| Carnosine | L-Histidine + β-Alanine | Carnosine synthase sigmaaldrich.comfrontiersin.org | pH buffering, antioxidant frontiersin.orgyoutube.com |
| Anserine | Carnosine + S-adenosyl-L-methionine | Carnosine N-methyltransferase reactome.org | pH buffering, antioxidant reactome.org |
Involvement in One-Carbon Unit Metabolism
The catabolism of L-histidine provides a significant source of one-carbon units for cellular metabolism, directly linking the breakdown of this essential amino acid to the folate-dependent one-carbon pool. nih.govportlandpress.com This process is particularly active in the liver, where excess histidine is converted into intermediates that can enter central metabolic pathways. creative-proteomics.comcreative-proteomics.com
The catabolic pathway begins with the non-oxidative deamination of histidine by the enzyme histidine ammonia-lyase (also known as histidase), yielding ammonia (B1221849) and trans-urocanate. nih.govwikipedia.org Subsequently, trans-urocanate is hydrated by urocanase to form 4-imidazolone-5-propionate. nih.gov This intermediate is then hydrolyzed by imidazolonepropionase to produce N-formiminoglutamate (FIGLU). wikipedia.org
The final step couples histidine catabolism directly to one-carbon metabolism. nih.gov The formimino group of FIGLU is transferred to the coenzyme tetrahydrofolate (THF) by the enzyme glutamate formiminotransferase . This reaction yields glutamate and 5-formimino-THF. portlandpress.com The 5-formimino-THF is subsequently converted to 5,10-methenyl-THF, a key intermediate that can be used for various biosynthetic processes requiring one-carbon units, such as the synthesis of purines and thymidylate. nih.gov The degradation of histidine is a major contributor to the one-carbon pool, with estimates suggesting it could provide a substantial portion of the daily requirement for one-carbon groups in humans. nih.govportlandpress.com
Key Intermediates and Enzymes in the L-Histidine Catabolic Pathway
| Step | Substrate | Enzyme | Product | Coenzyme/Product |
| 1 | L-Histidine | Histidine ammonia-lyase | trans-Urocanate | Ammonia |
| 2 | trans-Urocanate | Urocanase | 4-Imidazolone-5-propionate | - |
| 3 | 4-Imidazolone-5-propionate | Imidazolonepropionase | N-Formiminoglutamate (FIGLU) | - |
| 4 | N-Formiminoglutamate (FIGLU) | Glutamate formiminotransferase | L-Glutamate | 5-Formimino-THF |
Contribution to Nucleic Acid Synthesis Pathways
The biosynthesis of L-histidine is intricately linked with the de novo synthesis of purine (B94841) nucleotides through shared precursors and intermediates. himedialabs.combioone.org This connection highlights a sophisticated metabolic network where the pathways for building amino acids and nucleic acids are co-regulated and interconnected.
The primary link begins with the starting material for both pathways: 5-phosphoribosyl-1-pyrophosphate (PRPP) . wikipedia.orgbioone.orgwikipathways.org PRPP is a crucial activated form of ribose-5-phosphate (B1218738) that serves as the foundation upon which both the imidazole ring of histidine and the purine rings of adenine (B156593) and guanine (B1146940) are constructed. wikipedia.orgbioone.org The first step in histidine biosynthesis involves the condensation of PRPP with adenosine (B11128) triphosphate (ATP), catalyzed by ATP-phosphoribosyl transferase . wikipedia.orgbioone.orgwikipathways.org
A more direct connection occurs through the intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) . In the biosynthesis of purines, AICAR is a direct precursor to the formation of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide. Concurrently, a key step in the histidine biosynthesis pathway, catalyzed by the enzyme imidazole glycerol-phosphate synthase (HisF), results in the formation of two products: imidazole glycerol (B35011) phosphate (which continues down the histidine pathway) and AICAR. bioone.orgresearchgate.net This AICAR molecule is then channeled directly into the de novo purine synthesis pathway, providing a metabolic shortcut and reinforcing the link between the two processes. researchgate.net This bifurcation ensures that the rates of amino acid and nucleotide synthesis can be metabolically coordinated.
Shared Molecules in L-Histidine and Purine Biosynthesis
| Molecule | Role in L-Histidine Biosynthesis | Role in Purine Biosynthesis |
| 5-Phosphoribosyl-1-pyrophosphate (PRPP) | Initial substrate for the pathway. wikipedia.orgwikipathways.org | Initial substrate for the de novo pathway. bioone.org |
| Adenosine Triphosphate (ATP) | Condenses with PRPP in the first committed step. wikipedia.orgbioone.org | A final product of the pathway (as dATP for DNA). |
| 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | A product of the imidazole glycerol-phosphate synthase reaction that is recycled into purine synthesis. bioone.orgresearchgate.net | A key intermediate in the de novo pathway, preceding IMP formation. researchgate.net |
Synthetic and Derivatization Strategies for L Histidine and Its Analogs
Chemical Synthesis of L-Histidine Derivatives
The modification of L-histidine has led to the development of various derivatives with a range of applications, from intermediates in peptide synthesis to compounds with potential therapeutic activities. The following sections detail the synthetic strategies for several key L-histidine derivatives.
Synthesis of L-Histidineamide Derivatives
L-histidineamide derivatives can be synthesized through the coupling of L-histidine with various carboxylic acids. For instance, two L-histidineamide derivatives were prepared by reacting L-histidine with trans-cinnamic acid and p-methoxycinnamic acid. ciac.jl.cn Another study reported the synthesis of three novel L-histidine amide derivatives, which were characterized using melting point analysis, IR, MS, 1H NMR, and 13C NMR. jlu.edu.cn The synthesis of protected histidine peptides often utilizes the imidazole (B134444) ring of an unprotected histidine residue as a "handle" to simplify the isolation of intermediates. For example, benzyloxycarbonyl-L-proline p-nitrophenyl ester was coupled with L-histidineamide dihydrochloride (B599025) in the presence of triethylamine (B128534) in dimethylformamide to produce a dipeptide. rsc.org This method facilitates the purification process by allowing for the separation of the desired product through acid-base extraction or ion-exchange chromatography. rsc.org
| Starting Material | Reagent | Product |
| L-Histidine | trans-Cinnamic acid | L-Histidine-trans-cinnamic acid amide derivative |
| L-Histidine | p-Methoxycinnamic acid | L-Histidine-p-methoxycinnamic acid amide derivative |
| Benzyloxycarbonyl-L-proline p-nitrophenyl ester | L-Histidineamide dihydrochloride, Triethylamine | Protected dipeptide (V) |
Table represents a selection of synthetic routes for L-histidineamide derivatives.
Synthesis of N-Methyl-L-Histidine Hydrochloride
The synthesis of N-methyl-L-histidine can be challenging due to the potential for methylation at different nitrogen atoms. A convenient method for the synthesis of L-1-methylhistidine dihydrochloride involves the methylation of the methyl ester of Nα,Nτ-dibenzoyl-histidine using trimethyloxonium (B1219515) fluoroborate. sci-hub.se This process selectively introduces a methyl group at the N-1 position of the imidazole ring. Subsequent hydrolysis with hydrochloric acid yields L-1-methylhistidine dihydrochloride in good yield. sci-hub.se A similar strategy can be employed to synthesize L-1-ethylhistidine. sci-hub.se An alternative approach involves the reaction of L-histidine methyl ester with N,N'-carbonyldiimidazole, leading to the formation of a cyclic intermediate. Alkylation of this intermediate at the "Nτ function" followed by acid-catalyzed hydrolysis affords L-Nτ-alkylhistidines in high yield. researchgate.net
| Precursor | Alkylating Agent | Product |
| Methyl ester of Nα,Nτ-dibenzoyl-histidine | Trimethyloxonium fluoroborate | L-1-methylhistidine dihydrochloride |
| (7S)-5,6,7,8-tetrahydro-7-(methoxycarbonyl)-5-oxoimidazo[1,5-c]pyrimidine | Alkyl halide, Trialkyloxonium tetrafluoroborate, or Dialkyl sulfate | L-Nτ-alkylhistidines |
Table summarizes key strategies for the synthesis of N-Methyl-L-Histidine derivatives.
Synthesis of Histidine Methyl Ester Hydrochloride
Histidine methyl ester hydrochloride is a crucial intermediate in peptide synthesis and for the preparation of other histidine derivatives. A common and efficient method for its synthesis is the esterification of L-histidine using methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. researchgate.net The reaction typically involves adding SOCl₂ dropwise to a suspension of L-histidine in methanol at 0°C, followed by refluxing the mixture. researchgate.net Another effective method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides good to excellent yields of the desired product. nih.govresearchgate.net Sulfuric acid can also be used as a catalyst. The resulting L-histidine methyl ester dihydrochloride is typically a white, hygroscopic crystalline powder.
| L-Histidine | Reagent(s) | Product | Yield |
| L-Histidine | Methanol, Thionyl chloride | L-Histidine methyl ester dihydrochloride | 99.5% researchgate.net |
| L-Histidine | Methanol, Trimethylchlorosilane | L-Histidine methyl ester hydrochloride | Good to Excellent nih.gov |
| L-Histidine | Methanol, Sulfuric acid | L-Histidine methyl ester dihydrochloride | N/A |
Table outlines common methods for the synthesis of Histidine Methyl Ester Hydrochloride.
Synthesis of Synthetically Modified L-Histidine-Rich Peptidomimetics
Synthetically modified L-histidine-rich peptidomimetics have been investigated for their potential antimicrobial properties. Research has focused on the synthesis of tripeptidomimetics where the lipophilicity at the C-2 position of the L-histidine and at the N- and C-termini is varied. nih.govnih.gov These modifications are intended to enhance the amphipathic nature of the peptides. The synthesis often begins with the preparation of 2-alkylated-L-histidines, which are then incorporated into peptide chains. nih.gov An environmentally friendly microwave-assisted peptide synthesis protocol in water has been utilized for the creation of these peptidomimetics. nih.gov Studies have shown that peptidomimetics containing a highly lipophilic adamantan-1-yl group exhibit strong inhibitory activity against Cryptococcus neoformans. nih.govnih.gov
| Modification Strategy | Rationale | Example of Active Group |
| Varying lipophilicity at C-2 of L-histidine | Increase lateral amphipathicity | Adamantan-1-yl |
| Varying lipophilicity at N- and C-terminus | Increase lateral amphipathicity | Adamantan-1-yl |
Table highlights strategies for synthesizing L-Histidine-rich peptidomimetics.
Strategies for Metal-Binding Non-Proteinogenic Amino Acids
The ability of amino acid residues to bind metal ions is fundamental to the function of metalloproteins. Strategies for creating metal-binding non-proteinogenic amino acids often draw inspiration from histidine's imidazole side chain. mdpi.com The synthesis of these unnatural amino acids is crucial for developing novel peptides and proteins for applications in catalysis, sensing, and medicine. nih.gov One approach involves modifying existing amino acids to introduce new metal-coordinating functionalities. researchgate.netchimia.ch For instance, post-translational modifications like phosphorylation can enhance metal binding capabilities. chimia.ch Synthetic strategies also focus on creating entirely new amino acid structures with tailored metal-binding properties. nih.gov An approach termed Metal Active Sites by Covalent Tethering (MASCoT) utilizes disulfide linkages to create flexible protein-protein interfaces where diverse metal-binding sites can be engineered without the need for unnatural amino acids. nih.gov
| Approach | Description | Example |
| Modification of existing amino acids | Introducing new functional groups to enhance metal binding. | Phosphorylation of serine residues to enhance Zn²⁺ binding. chimia.ch |
| Synthesis of novel amino acids | Creating new amino acid structures with specific metal-coordinating moieties. | N/A |
| Protein engineering | Engineering protein interfaces to create metal-binding sites. | MASCoT strategy using disulfide bonds to create metal coordination environments. nih.gov |
Table provides an overview of strategies for developing metal-binding non-proteinogenic amino acids.
Decarboxylation of L-Histidine for Histamine (B1213489) Dihydrochloride Synthesis
Histamine dihydrochloride is synthesized through the decarboxylation of L-histidine. This process can be achieved through non-enzymatic methods. google.com One patented method describes the decarboxylation of L-histidine in a solution, followed by the formation of the histamine monohydrochloride salt and subsequent conversion to the dihydrochloride salt. google.com Various catalysts have been explored for this reaction, including cyclohexenone. google.com Another method utilizes a composite decarboxylation catalyst system in a solvent at elevated temperatures. patsnap.com A different approach involves carrying out the decarboxylation in a mixed solvent of propylene (B89431) glycol and acetophenone (B1666503) at a controlled temperature. google.com The histamine free base is then typically treated with hydrochloric acid to precipitate the dihydrochloride salt. google.com While enzymatic decarboxylation using L-histidine decarboxylase is the primary biological route for histamine production, chemical synthesis provides an alternative for industrial-scale production. himedialabs.comwikipedia.org
| Method | Catalyst/Solvent System | Key Process Steps |
| Non-enzymatic, two-step | Not specified | Decarboxylation, formation of monohydrochloride, formation of dihydrochloride. google.com |
| Composite catalyst | Main catalyst (e.g., sodium carbonate) and auxiliary catalyst (e.g., p-methyl acetophenone) in xylene. | Decarboxylation at 110-150°C, filtration, extraction, and precipitation. patsnap.com |
| Mixed solvent | Propylene glycol and acetophenone | Decarboxylation at 110-115°C, followed by salification. google.com |
Table details various synthetic methods for the decarboxylation of L-Histidine to produce Histamine Dihydrochloride.
Biotechnological Production Methods
The industrial-scale production of L-histidine hydrochloride predominantly relies on biotechnological methods, which have been refined to create high-yielding and efficient processes. These methods primarily involve the use of microbial fermentation with specifically engineered bacterial strains.
Microbial Fermentation using Engineered Strains (e.g., Corynebacterium glutamicum, Escherichia coli)
Microbial fermentation is the cornerstone of L-histidine production. Two of the most extensively studied and utilized microorganisms for this purpose are Corynebacterium glutamicum and Escherichia coli. nih.govnih.govfrontiersin.org Both are well-established industrial microorganisms with a wealth of available genetic tools and a deep understanding of their metabolic pathways. nih.govescholarship.org
The biosynthesis of L-histidine is a complex, unbranched pathway involving ten enzymatic reactions that convert phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) into L-histidine. nih.gov In their natural state, these bacteria produce L-histidine only in the amounts needed for their own growth, with production being tightly regulated. A key regulatory point is the feedback inhibition of the first enzyme in the pathway, ATP-phosphoribosyltransferase (encoded by the hisG gene), by the final product, L-histidine. cornell.eduresearchgate.net
To achieve overproduction of L-histidine, these microorganisms are genetically engineered. encyclopedia.pub A primary strategy involves mutating the hisG gene to create an ATP-phosphoribosyltransferase that is resistant to feedback inhibition by L-histidine. nih.govresearchgate.net For instance, the overexpression of a mutated ATP-phosphoribosyltransferase in C. glutamicum has been shown to result in strains capable of accumulating significant amounts of L-histidine. nih.gov Similarly, in E. coli, replacing the native his operon leader sequence and introducing a feedback-resistant hisG mutant are crucial steps for enhancing production. researchgate.netcnif.cn
Both C. glutamicum and E. coli have been successfully engineered to produce L-histidine on a large scale. nih.govnih.gov While C. glutamicum has a long history of use in amino acid production, recent advancements in the metabolic engineering of E. coli have led to highly efficient production strains. escholarship.orgnih.gov One study reported an engineered E. coli strain that achieved a remarkable L-histidine titer of 66.5 g/L in fed-batch fermentation. nih.govacs.org
Optimization of Microbial Cell Factories for Enhanced L-Histidine Production
Beyond alleviating feedback inhibition, several other metabolic engineering strategies are employed to optimize microbial cell factories for maximal L-histidine yield. nih.govacs.org These strategies focus on increasing the availability of precursor molecules, balancing cofactor supply, and minimizing the diversion of metabolic flux to competing pathways.
Key optimization strategies include:
Enhancing Precursor Supply: The biosynthesis of L-histidine begins with PRPP. nih.gov Therefore, increasing the intracellular pool of PRPP is a critical step. This can be achieved by overexpressing the genes responsible for PRPP synthesis. nih.govresearchgate.net
Rerouting Competing Pathways: The metabolic pathway for purine (B94841) nucleotide biosynthesis also utilizes PRPP and is intertwined with histidine biosynthesis. cornell.edumdpi.com Redirecting the metabolic flux from the purine pathway towards histidine synthesis is a common strategy. nih.gov Additionally, knocking out genes in competing pathways, such as the pgi gene in C. glutamicum, has been shown to increase L-histidine production. acs.orgresearchgate.net
Optimizing Gene Expression: The expression levels of the genes in the histidine biosynthesis operon can be fine-tuned to prevent the accumulation of intermediate metabolites and to ensure a smooth metabolic flow towards the final product. Chromosome-based optimization of the expression of histidine biosynthesis genes has led to significant increases in L-histidine titers. nih.gov
Improving Cofactor and Energy Availability: The synthesis of L-histidine is an energy-intensive process requiring ATP. researchgate.netnih.gov Strategies to enhance the intracellular ATP supply, such as optimizing the respiratory chain, can improve production. acs.orgnih.gov Furthermore, balancing the availability of cofactors like NADH is also important. nih.gov
Enhancing Export: Introducing or overexpressing specific exporter proteins, such as the lysine (B10760008) exporter from C. glutamicum, can facilitate the secretion of L-histidine out of the cell, thereby reducing potential feedback inhibition and toxicity. nih.gov
Through the systematic application of these modular metabolic engineering approaches, researchers have been able to significantly improve the productivity of L-histidine-producing strains. acs.org
Resin Isolation Techniques for Mixed Amino Acid Separation
Following fermentation, the L-histidine must be separated and purified from the complex mixture of other amino acids, proteins, and cellular components in the culture broth. researchgate.net Ion-exchange chromatography is the most widely used and effective method for this purpose. researchgate.netpickeringlabs.comphenomenex.com This technique separates molecules based on their net charge. youtube.com
The process typically involves the following steps:
Removal of Solids: The first step is to remove microbial cells and other solid materials from the fermentation broth, usually through centrifugation or filtration. google.com
Cation-Exchange Chromatography: The clarified broth is then passed through a column packed with a cation-exchange resin. google.comgoogle.com These resins consist of a solid support matrix with negatively charged functional groups. pickeringlabs.comyoutube.com At a specific pH, the positively charged L-histidine and other basic amino acids will bind to the resin, while neutral and acidic amino acids will pass through. diaion.comnih.gov
Elution: The bound amino acids are then selectively eluted from the resin by changing the pH or increasing the salt concentration of the buffer flowing through the column. pickeringlabs.comdiaion.com This allows for the separation of L-histidine from other basic amino acids.
Anion-Exchange Chromatography: Further purification can be achieved using an anion-exchange resin, which has positively charged functional groups. youtube.comgoogle.com This step helps to remove any remaining impurities.
Crystallization: The purified L-histidine solution is then concentrated, and L-histidine hydrochloride is crystallized by the addition of hydrochloric acid. google.com
The use of specific types of resins, such as weakly acidic cation exchange resins like Biorex-70, can offer high selectivity for basic amino acids like L-histidine. nih.govnih.gov Immobilized metal affinity chromatography (IMAC) is another powerful technique, particularly for the purification of His-tagged recombinant proteins, where histidine residues bind to immobilized metal ions like nickel or cobalt. thermofisher.com
Production from Non-Animal Origin Sources
The L-histidine used in pharmaceutical, food, and cell culture applications is exclusively produced from non-animal sources. europa.euhimedialabs.comsigmaaldrich.com The primary method is microbial fermentation using the engineered strains of E. coli and C. glutamicum as described above. europa.eueuropa.eu This ensures that the final product is free from any animal-derived components, which is a critical requirement for many applications to avoid the risk of transmitting animal-borne diseases.
The entire production process, from the carbon source (typically glucose) to the final purified L-histidine hydrochloride, is designed to be of non-animal origin. nih.govacs.org Regulatory bodies like the European Food Safety Authority (EFSA) have assessed the safety and efficacy of L-histidine monohydrochloride monohydrate produced by fermentation with genetically modified strains of E. coli and have concluded that it is safe for its intended uses. europa.eueuropa.eu The production strains and their recombinant DNA are not detected in the final product. europa.eueuropa.eu
Table of Research Findings on L-Histidine Production
| Microorganism | Engineering Strategy | Reported Titer (g/L) | Reference |
|---|---|---|---|
| Escherichia coli | Removal of transcription attenuation and feedback inhibition, optimization of gene expression, strengthening PRPP supply, rerouting purine biosynthesis, introducing NADH-dependent glutamate (B1630785) dehydrogenase and a lysine exporter. | 66.5 | nih.govacs.org |
| Corynebacterium glutamicum | Overexpression of a mutated ATP phosphoribosyltransferase resistant to feedback inhibition. | 23 | nih.gov |
| Escherichia coli | Replacement of the L-histidine operon precursor region, expression of a feedback-resistant hisG, and integration of an optimal Prs gene. | 5.57 | cnif.cn |
| Corynebacterium glutamicum | Alleviation of feedback inhibition (HisG mutant), overexpression of rate-limiting enzymes, knockout of a competing pathway gene (pgi), and optimization of energy status. | 5.07 | acs.orgresearchgate.netnih.gov |
Advanced Analytical Characterization Methodologies
Chromatographic Techniques
Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For L-Histidine hydrochloride, several chromatographic techniques are employed, each offering distinct advantages in terms of selectivity, sensitivity, and speed.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of L-Histidine hydrochloride. Coupled with a Ultraviolet (UV) detector, it offers a robust and reliable method for its quantification. The separation is typically achieved on a reverse-phase column where the polarity of the mobile phase is a critical parameter. Pre-column derivatization with reagents like phenyl isothiocyanate (PITC) can be employed to enhance the chromatographic separation and detection of histidine. researchgate.net The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, which for histidine is in the low UV range, often around 200-220 nm. sielc.comsielc.com
One established HPLC method utilizes a mixed-mode column, which allows for enhanced retention and separation of polar compounds like histidine. sielc.comsielc.com A mobile phase consisting of an organic solvent such as acetonitrile (B52724) and water, with a buffer like sulfuric acid, is effective for this purpose. sielc.comsielc.com Another approach involves a C18 column with a mobile phase gradient of sodium acetate (B1210297) buffer and acetonitrile. researchgate.net
Table 1: HPLC-UV Conditions for L-Histidine hydrochloride Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Primesep 100 (4.6x150 mm, 5 µm, 100A) sielc.comsielc.com | ZORBAX Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile/Water (60/40%) with 0.1% Sulfuric Acid sielc.comsielc.com | Gradient of Sodium acetate buffer (pH 6.5) and 80% Acetonitrile researchgate.net |
| Flow Rate | 1.0 ml/min sielc.comsielc.com | 1.0 ml/min researchgate.net |
| Detection | UV at 200 nm sielc.comsielc.com | UV at 254 nm researchgate.net |
| Derivatization | None sielc.comsielc.com | Pre-column with Phenyl isothiocyanate (PITC) researchgate.net |
| Internal Standard | Not specified | Norleucine researchgate.net |
Ion-Exchange Chromatography (IEC) with Photometric Detection
Ion-Exchange Chromatography (IEC) is a powerful technique for the separation of ionizable molecules like amino acids. In the case of L-Histidine, which possesses a positively charged imidazole (B134444) group, cation-exchange chromatography is particularly effective. mdpi.com The separation is based on the reversible interaction between the charged analyte and the charged stationary phase of the column.
The mobile phase in IEC for histidine analysis is typically an acidic buffer, such as nitric acid, which facilitates the elution of the analyte from the column. mdpi.com For detection, a post-column derivatization step is often employed to enhance sensitivity and selectivity. mdpi.com A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine group of histidine to form a fluorescent derivative that can be detected photometrically (spectrofluorimetrically). mdpi.com This method has been successfully applied to determine free histidine in complex matrices. mdpi.com
Table 2: IEC with Photometric Detection Conditions for L-Histidine Analysis
| Parameter | Condition |
| Column | Cation-exchange column mdpi.com |
| Mobile Phase | 7 mmol L-1 Nitric acid mdpi.com |
| Post-Column Reagent | o-phthalaldehyde (OPA) mdpi.com |
| Detection | Spectrofluorimetric (λex/λem = 360/440 nm) mdpi.com |
| Application | Determination of histidine in fish products and oriental sauces mdpi.com |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of amino acids, including L-Histidine. The separation is achieved on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
For the analysis of histidine, a mobile phase of n-propanol and water has been shown to be effective. d-nb.info After development, the separated amino acids are visualized by spraying the plate with a suitable reagent. A common visualization reagent is ninhydrin, which reacts with most amino acids to produce a colored spot. Another reagent system involves 4-dimethylaminobenzaldehyde followed by isatin, which can produce distinguishable colors for different amino acids. d-nb.info
Table 3: TLC Conditions for L-Histidine Analysis
| Parameter | Condition |
| Stationary Phase | Silica gel 'G' d-nb.info |
| Mobile Phase | n-propanol-water (70:30, v/v) d-nb.info |
| Visualization Reagent | 1% 4-dimethylaminobenzaldehyde in acetone, followed by 0.4% Isatin in ethanol (B145695) d-nb.info |
| Resulting Color for Histidine | Brownish pink d-nb.info |
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility of amino acids like L-Histidine, a derivatization step is essential prior to GC analysis. thermofisher.com This process converts the polar amino and carboxyl groups into less polar, more volatile derivatives.
Common derivatization reagents for amino acids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylating agents. thermofisher.com For instance, histidine can be derivatized to its N,O,(S)-trifluoroacetyl (TFA) isobutyl ester. nih.gov The derivatized sample is then injected into the GC, where it is separated on a column, typically a capillary column with a non-polar or semi-polar stationary phase like 5% phenyl methylpolysiloxane. thermofisher.com The separated components are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.com
Table 4: GC Conditions for Derivatized L-Histidine Analysis
| Parameter | Condition |
| Derivatization | Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) thermofisher.com |
| Column | TRACE TR-5 (5% phenyl methylpolysiloxane) thermofisher.com |
| Detector | Flame Ionization Detector (FID) thermofisher.com |
| Rationale | Derivatization increases volatility and stability for GC analysis thermofisher.com |
Spectroscopic Techniques
Spectroscopic methods are instrumental in elucidating the structural features and optical properties of molecules. For L-Histidine hydrochloride, UV-Visible absorption spectroscopy provides valuable information about its electronic transitions and interactions.
UV-Visible Absorption Spectroscopy for Optical Behavior and Interactions
UV-Visible absorption spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of a compound is dependent on its electronic structure. For L-histidine, the absorption maximum is typically observed in the low UV region, around 210-211 nm.
Studies on L-histidine hydrochloride hydrate (B1144303) crystals have shown that they have very low optical absorbance in the UV and visible regions, indicating a wide transparency range. This property is significant for applications in nonlinear optical devices. The lower cutoff wavelength for L-histidine hydrochloride hydrate is a key parameter derived from its UV-Vis spectrum.
Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and FT-Raman techniques, is instrumental in identifying the functional groups present in L-Histidine hydrochloride and understanding its molecular vibrations. researchgate.net
FTIR Spectroscopy analysis of L-Histidine hydrochloride monohydrate reveals distinct absorption bands corresponding to the various functional moieties within the molecule. The spectrum for L-histidine shows characteristic vibrations for the C-H and N-H bonds of the imidazole ring at 3011 cm⁻¹ and 2705 cm⁻¹, respectively. researchgate.net Aliphatic C-H chains are identified by a peak at 2855 cm⁻¹. researchgate.net Other key peaks include those for C=C bonds, symmetric stretching of NH₃, and the carboxyl group, which appear at 1575 cm⁻¹, 1450 cm⁻¹, and 1401 cm⁻¹, respectively. researchgate.net These spectral signatures confirm the presence and structural integrity of the amino acid's core components.
FT-Raman Spectroscopy provides complementary information. Studies on L-histidine hydrochloride monohydrate crystals show characteristic bands for various vibrational modes. researchgate.net For instance, a band at 2900 cm⁻¹ is linked to the symmetric stretching of the CH₂ group. redalyc.org Two distinct bands at 2968 cm⁻¹ and 2977 cm⁻¹ are assigned to the symmetric stretching of either the C-H or CH₂ groups. redalyc.org Analysis of the Raman spectra at different temperatures has been used to investigate structural phase transitions in the crystal. researchgate.netredalyc.org
The combination of FTIR and FT-Raman allows for a thorough analysis of the molecular structure, with each technique offering unique insights into the vibrational modes of the L-Histidine hydrochloride molecule. researchgate.net
Table 1: Key Vibrational Frequencies for L-Histidine and its Hydrochloride Salt
| Wavenumber (cm⁻¹) | Assignment | Technique | Source |
|---|---|---|---|
| 3011 | C-H stretching (imidazole ring) | FTIR | researchgate.net |
| 2968 / 2977 | Symmetric C-H / CH₂ stretching | FT-Raman | redalyc.org |
| 2855 | Aliphatic C-H stretching | FTIR | researchgate.net |
| 2705 | N-H stretching (imidazole ring) | FTIR | researchgate.net |
| 1575 | C=C bond vibrations | FTIR | researchgate.net |
| 1450 | NH₃ symmetric stretching | FTIR | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed atomic-level structure and dynamics of L-histidine, particularly its tautomeric states and behavior in biomolecules.
¹⁵N NMR for Tautomerism and Acid-Base Properties
The imidazole side chain of histidine can exist in three forms at physiological pH: a protonated (cationic) state and two neutral tautomeric forms, the Nτ-H (Nε2-H) and Nπ-H (Nδ1-H) tautomers. meihonglab.comnih.govnih.gov ¹⁵N NMR spectroscopy is exceptionally sensitive to the electronic environment of the nitrogen atoms in the imidazole ring, making it ideal for characterizing these states. atamanchemicals.com
The chemical shifts of the two imidazole nitrogen atoms (Nδ1 and Nε2) differ significantly depending on their protonation state. atamanchemicals.com In the protonated form, both nitrogens are bonded to hydrogen, while in the neutral tautomers, only one is. This difference allows for the unambiguous identification and quantification of each species in solution or in the solid state. meihonglab.comnih.gov For example, ¹⁵N NMR data indicates that the N1-H (Nπ-H) tautomer is often preferred, potentially due to hydrogen bonding with the adjacent ammonium (B1175870) group. atamanchemicals.com Solid-state NMR techniques, such as those using ¹⁵N selectively filtered ¹³C spectroscopy, can differentiate and assign all ¹³C resonances for individual tautomers even when they coexist in a mixture. nih.gov
Biomolecular NMR
In the context of peptides and proteins, NMR is crucial for studying the role of histidine residues, which are frequently involved in catalytic activity, metal binding, and proton transfer. meihonglab.comysu.am Two-dimensional heteronuclear correlation experiments, such as ¹H-¹⁵N HSQC, can resolve signals from individual histidine residues within a large protein. nih.gov The chemical shifts of the side-chain ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the local microenvironment, including pH, hydrogen bonding, and metal coordination. acs.orgacs.org For instance, the ¹³Cδ2 chemical shift is a well-established indicator of the tautomeric state: a shift greater than 122 ppm typically indicates the Nδ1-H tautomer, while a shift less than 122 ppm suggests the Nε2-H tautomer. acs.org This allows researchers to probe the functional state of specific histidine residues within an enzyme's active site or at a protein-protein interface. ysu.amacs.org
Table 2: Representative NMR Chemical Shift Ranges for Histidine Imidazole Ring
| Nucleus | State | Chemical Shift Range (ppm) | Notes | Source |
|---|---|---|---|---|
| ¹⁵N | N1-H (protonated) | ~190 | Drops considerably upon deprotonation | atamanchemicals.com |
| ¹⁵N | N3-H (protonated) | ~200 | Drops slightly upon deprotonation | atamanchemicals.com |
| ¹³C | Cδ2 | >122 | Indicates Nδ1-H tautomer | acs.org |
Mass Spectrometry (e.g., MALDI-TOF for Peptide and Protein Analysis)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technology for the analysis of peptides and proteins, providing rapid and accurate mass determination. It is particularly useful for studying proteins containing histidine residues.
MALDI-TOF MS can be used to identify histidine residues involved in specific functions, such as metal binding. By comparing the mass spectra of a protein or peptide before and after incubation with metal ions, the formation of metal-adducts can be observed. This approach has been used to demonstrate that histidine residues are dominant in binding copper (Cu²⁺) in synthetic histidine-rich peptides. nih.gov Similarly, it has been employed to identify the specific histidine residues (H79, H107, and H115 of αA-crystallin) that act as zinc (Zn²⁺) binding sites. nih.gov
Furthermore, MALDI-TOF MS is effective in characterizing chemical modifications of histidine residues. The reaction of histidine's imidazole ring with reagents like diethylpyrocarbonate (DEPC) results in a specific mass shift due to carbethoxylation. nih.govacs.org By analyzing the mass spectra of tryptic digests of a protein modified with DEPC, researchers can pinpoint the accessible and reactive histidine residues, providing insights into the protein's tertiary structure and surface accessibility. acs.org This peptide mapping approach has been successfully applied to identify the sites of carbethoxylation in insulin. acs.org The technique can also confirm the enzymatic methylation of specific histidine residues in peptides by observing the characteristic +14 Da mass shift. rsc.org
Electrochemical Methods
Electrochemical techniques are highly sensitive methods for investigating the redox properties of molecules and their interactions, such as the formation of metal complexes.
Cyclic Voltammetry (CV) is used to study the redox behavior of L-histidine and its complexes. Studies have shown that free L-histidine is not typically electroactive within certain pH ranges (e.g., pH 4 to 9). researchgate.net However, its electrochemical response changes significantly upon complexation with metal ions like copper (Cu²⁺). CV can be used to determine the metal-to-ligand ratio in these complexes. jcsp.org.pkiaea.org For the Cu²⁺-histidine system, CV reveals distinct cathodic and anodic peaks that differ from those of the free metal ion, indicating the formation of a new electrochemical species. jcsp.org.pk The stability of the complex can be assessed by performing repeated cycles; a stable complex will show little change in peak current intensity, indicating a diffusion-controlled process without adsorption or fouling of the electrode surface. iaea.org Fast-scan cyclic voltammetry has identified a primary oxidation peak for histidine at approximately +1.30 V, which is proposed to involve the electropolymerization of the imidazole side chain. researchgate.net
Differential Pulse Voltammetry (DPV) offers higher sensitivity and is well-suited for trace analysis and studying complex formation. DPV has been used to develop sensitive methods for histidine determination based on the electrochemical signal of its copper complex. rsc.orgrsc.org For example, in a pH 9.2 buffer, the Cu(II)-histidine complex produces a reduction peak at -0.27 V (vs. Ag/AgCl), which is distinct from the free Cu(II) peak at -0.10 V. rsc.orgrsc.org This allows for the quantification of histidine at nanomolar concentrations. DPV has also been used to characterize the oxidation of histidine dipeptides, such as carnosine, which shows an oxidation peak at around 1.15 V at pH 6.1. electrochemsci.org At a pH of 10, where L-histidine is fully deprotonated, DPV shows an oxidation peak for the imidazole ring at approximately 0.890 V. researchgate.netresearchgate.net
Table 3: Electrochemical Potentials for L-Histidine and its Complexes
| Species | Technique | Potential (V) | Conditions | Source |
|---|---|---|---|---|
| L-Histidine Oxidation | Fast-Scan CV | +1.30 | - | researchgate.net |
| L-Histidine Oxidation | DPV | +0.890 | pH 10 buffer | researchgate.netresearchgate.net |
| Cu(II)-Histidine Reduction | DPV | -0.27 | vs. Ag/AgCl, pH 9.2 buffer | rsc.orgrsc.org |
| Free Cu(II) Reduction | DPV | -0.10 | vs. Ag/AgCl, pH 9.2 buffer | rsc.orgrsc.org |
Crystallographic and Structural Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise data on bond lengths, bond angles, and crystal packing.
Single crystal X-ray diffraction analysis has established the precise structure of L-histidine hydrochloride monohydrate. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. researchgate.netresearchgate.net The specific space group is P2₁2₁2₁, a non-centrosymmetric group, which is a prerequisite for second-order nonlinear optical properties. researchgate.netresearchgate.net
The determined lattice parameters for L-histidine hydrochloride monohydrate are a = 15.36 Å, b = 8.92 Å, and c = 6.88 Å, with four molecules per unit cell. researchgate.net The detailed structural solution reveals the exact conformation of the histidine molecule, the positions of the chloride ion and the water molecule of hydration, and the intricate network of hydrogen bonds that stabilize the crystal lattice. researchgate.net
High-Resolution X-ray Diffraction (HR-XRD) is used to assess the crystalline quality or perfection of the grown crystals. A sharp rocking curve with a small full width at half maximum (FWHM) value, such as 8 arcseconds, indicates a high degree of crystallinity with minimal defects. researchgate.net XRD studies, including those performed under dynamic conditions like shock wave loading or at varying temperatures, can reveal structural stability, deformations, and potential phase transitions. nih.govspringerprofessional.de
Table 4: Crystallographic Data for L-Histidine Hydrochloride Monohydrate
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.netresearchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.netresearchgate.netresearchgate.net |
| Unit Cell Parameter (a) | 15.36 Å | researchgate.net |
| Unit Cell Parameter (b) | 8.92 Å | researchgate.net |
| Unit Cell Parameter (c) | 6.88 Å | researchgate.net |
Studies on Metastable Polymorphs and Additive Effects on Crystallization
L-Histidine is known to exhibit polymorphism, existing in at least two crystalline forms, designated as Form A and Form B. Form A is the thermodynamically stable polymorph, while Form B is a metastable form. The transformation from the metastable Form B to the stable Form A is understood to occur via a solution-mediated transformation mechanism. The crystallization kinetics of these polymorphs are a subject of detailed study, as control over the polymorphic form is critical in various applications.
The crystallization of L-Histidine's metastable polymorph can be significantly influenced by the presence of certain additives, including antisolvents and other chemical agents. Antisolvents, such as ethanol, acetonitrile, and acetone, have been shown to promote the crystallization of the metastable Form B. The addition of an antisolvent reduces the solubility of L-Histidine in an aqueous solution, leading to an increase in supersaturation, which can favor the nucleation and growth of the metastable form.
Beyond antisolvents, other additives have been investigated for their effects on the crystallization of L-Histidine. In studies related to freeze-drying processes, it was observed that sucrose (B13894) can inhibit the crystallization of L-Histidine. Conversely, additives such as sodium chloride and polysorbate 80 did not show a similar inhibitory effect on its crystallization.
The presence of metal ions has also been found to influence the crystallization behavior of L-Histidine hydrochloride. Doping of L-Histidine hydrochloride monohydrate crystals with transition metal ions like Iron (III) and Nickel (II) has been explored. Such studies are pertinent to understanding the role of metal ions in the structural properties of amino acid crystals. The interaction between L-histidine and various metal ions, including Ca²⁺, Mg²⁺, and Zn²⁺, has been a subject of research, particularly concerning their impact on the stability and physical properties of L-histidine in solution and the solid state.
A summary of the effects of various additives on L-Histidine crystallization is presented in the table below.
| Additive | Effect on L-Histidine Crystallization |
| Sucrose | Inhibits crystallization |
| Sodium Chloride | Does not inhibit crystallization |
| Polysorbate 80 | Does not inhibit crystallization |
| Ethanol | Promotes crystallization of metastable Form B |
| Acetonitrile | Promotes crystallization of metastable Form B |
| Acetone | Promotes crystallization of metastable Form B |
| Metal Ions (e.g., Fe³⁺, Ni²⁺) | Can be incorporated into the crystal lattice |
Elemental and Compositional Analysis
Energy-Dispersive X-ray (EDX) spectroscopy is a standard analytical technique for determining the elemental composition of a material. In the characterization of L-Histidine hydrochloride, EDX analysis confirms the presence of the constituent elements. The technique involves bombarding the sample with an electron beam, which excites electrons in the atoms of the sample. When these electrons return to their ground state, they emit X-rays with energies characteristic of the elements present.
EDX spectra of L-Histidine hydrochloride hydrate crystals clearly show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl), which are the elemental components of the compound. This qualitative analysis provides direct evidence of the chemical makeup of the synthesized crystals.
Quantitative analysis can also be performed with EDX to determine the relative abundance of each element. The quantification data from the analysis of L-histidine hydrochloride derivatives is consistent with the theoretical elemental composition of the molecule.
Below is a table summarizing the elemental composition data for L-Histidine hydrochloride hydrate obtained from EDX analysis.
| Element | Atom % |
| C | 41.24 |
| N | 16.85 |
| O | 29.35 |
| Cl | 12.56 |
This non-destructive technique is a valuable tool for confirming the elemental integrity of L-Histidine hydrochloride and its various crystalline forms.
Computational and Theoretical Studies on L Histidine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules and solids, including L-histidine crystals.
DFT simulations are instrumental in characterizing the fundamental properties of L-histidine crystals. Studies have numerically examined the monoclinic L-histidine crystal, which is crucial for protein structure and is also found in the myelin of nerve cells. researchgate.netnih.gov These calculations are typically performed using approximations like the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional, often including corrections for van der Waals interactions. researchgate.netnih.gov
Research findings indicate that the L-histidine crystal is an insulator with a significant band gap. researchgate.netnih.gov DFT calculations predict this band gap to be approximately 4.38 eV. researchgate.netnih.gov The effective masses of electrons and holes have also been calculated, providing insight into charge transport properties. researchgate.netnih.gov Furthermore, investigations into its optical properties reveal that L-histidine crystal is a strong ultraviolet (UV) collector, showing significant optical absorption for photon energies above 3.5 eV. researchgate.netnih.gov
For related compounds, such as L-Histidine Dinitrate (LHDN), DFT calculations have been used to determine the optical band gap, which was found to be 4.89 eV. ijsrst.com Theoretical studies on the interaction of L-histidine with silver surfaces also show a reduction in the bandgap upon adsorption, confirming a redistribution of charges. nih.gov
Table 1: Calculated Electronic and Optical Properties of L-Histidine Systems
| Property | L-Histidine Crystal | L-Histidine Dinitrate (LHDN) |
|---|---|---|
| Band Gap (eV) | ~4.38 researchgate.netnih.gov | 4.89 ijsrst.com |
| Electron Effective Mass | 3.92 - 15.33 m₀* researchgate.netnih.gov | - |
| Hole Effective Mass | 4.16 - 7.53 m₀* researchgate.netnih.gov | - |
| Optical Absorption | Strong for photon energies > 3.5 eV researchgate.netnih.gov | Minimum absorption in visible/UV range (240–1500 nm) ijsrst.com |
*m₀ represents the rest mass of an electron.
DFT calculations are crucial for analyzing the complex network of hydrogen bonds that stabilize L-histidine structures and for understanding how these patterns change in different environments. mdpi.comscielo.br The zwitterionic structure of L-histidine is influenced by its surroundings, with notable structural differences observed between the gas phase and an aqueous medium. mdpi.comscielo.br In water, L-histidine is stabilized by additional intramolecular hydrogen bonds, which impacts its reactivity. scielo.br This stabilization in an aqueous environment leads to reduced reactivity compared to the gas phase. scielo.br
In the solid state, hydrogen bonds are extensive. In the two common polymorphs of L-histidine (Form A and Form B), each molecule can form eight hydrogen bonds with its neighbors. acs.org The stability of the hydrogen-bonded dimers that constitute these crystal structures is a key factor in the polymorphism of L-histidine. acs.orgacs.org The imidazole (B134444) ring, with its two nitrogen atoms, allows histidine to act as both a hydrogen bond donor and acceptor, a property that is pH-dependent and critical to its biological function. arxiv.org In L-histidine bis(fluoride) crystals, the –NH3+ cation forms three distinct hydrogen bonds with fluoride (B91410) ions, contributing significantly to the crystal's stability. researchgate.net
Table 2: Hydrogen Bonding Characteristics of L-Histidine
| System/Medium | Key Hydrogen Bonding Features | Source |
|---|---|---|
| Aqueous vs. Gas Phase | Water stabilizes the zwitterion form through additional hydrogen bonds, increasing stability and reducing reactivity compared to the gas phase. | mdpi.comscielo.br |
| Polymorphs A and B | Each L-histidine molecule forms eight hydrogen bonds with neighboring molecules, creating distinct dimer arrangements for each polymorph. | acs.org |
| L-Histidine bis(fluoride) | The protonated amine group (–NH3+) forms three hydrogen bonds with fluoride ions (N–H···F). | researchgate.net |
| General | The imidazole ring can act as both a hydrogen bond donor and acceptor. | arxiv.org |
Controlling the polymorphic outcome of crystallization is a significant challenge. Computational modeling helps to elucidate the mechanisms by which additives can selectively promote the crystallization of a desired polymorph. For L-histidine, which can crystallize into a stable Form A and a metastable Form B, additives like other amino acids can be used to selectively obtain pure Form B. acs.orgacs.org
DFT calculations, combined with experimental data and molecular dynamics, have revealed the molecular mechanism behind this selectivity. acs.orgacs.org Studies using L-valine as an additive show that it preferentially binds to the carboxylate (–COO–) group of the L-histidine molecule via its own protonated amino (–NH3+) group. acs.orgacs.org This interaction is key to the additive's influence. The molecular packing in Form A and Form B differs, particularly in the exposure of the –COO– groups. acs.org The additive's binding inhibits the crystal growth of Form A more strongly than Form B, leading to the selective crystallization of the metastable Form B. acs.org Furthermore, the presence of the additive enhances the relative stability of the characteristic dimer of Form B in the solution, promoting its nucleation and growth. acs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular interactions and processes.
L-histidine's unique imidazole side chain makes it a crucial participant in a wide range of molecular interactions within biological systems. chinaaminoacid.com MD simulations are used to study these interactions in detail. The protonation state of histidine is highly sensitive to the local pH, allowing it to act as a molecular switch in response to environmental changes. nih.govpnas.org
MD simulations have been used to model histidine's role in the binding of peptides to Major Histocompatibility Complex (MHC) proteins. These simulations show that at a lower pH (pH 5), protonated histidine residues in the peptide can form additional hydrogen bonds, enhancing the binding to the MHC protein and stabilizing the complex. nih.gov In metalloproteins, histidine residues frequently act as ligands, coordinating with metal ions. wikipedia.org For example, histidine coordinates with the heme groups in hemoglobin, an interaction essential for oxygen transport. chinaaminoacid.com The stabilizing effect of histidine as a buffer in protein formulations is also linked to its ability to shield solvent-exposed hydrophobic regions on the protein surface through stereospecific interactions. researchgate.net
MD simulations are an indispensable tool for understanding the complex and rapid dynamics of enzyme active sites, where histidine often plays a central catalytic role. biorxiv.orgresearchgate.netnih.gov These simulations can reveal conformational changes, protein-substrate interactions, and the pathways of chemical reactions like proton transfer. biorxiv.orgresearchgate.netnih.gov
A significant example is the "histidine switch" mechanism, observed in cation/proton antiporters and respiratory complex I. biorxiv.orgresearchgate.net Large-scale MD simulations have shown that a key histidine residue undergoes conformational changes driven by variations in its protonation state. biorxiv.orgresearchgate.net This dynamic movement acts as a gate, enabling the controlled transfer of protons across the membrane. biorxiv.orgresearchgate.net
In other enzymes, MD simulations have been used to:
Determine the correct protonation states of active site histidines, which is critical for catalysis but often ambiguous from static crystal structures alone. acs.orgacs.org
Investigate the conformational dynamics of flexible loops that cover the active site, regulating substrate binding and product release, as seen in enzymes like HisA and HisF. chemrxiv.orgacs.org
Elucidate reaction mechanisms, such as the decarboxylation of histidine by histidine decarboxylase, by combining MD with quantum mechanics (QM/MM) methods. nih.gov
Study the role of histidine in activating metal-bound water molecules for nucleophilic attack on a substrate. nih.gov
These computational studies highlight the versatility of histidine and the power of MD simulations to uncover the atomic-level details of its function in complex biological processes.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as L-Histidine, and a target biomolecule.
Molecular docking studies are crucial for elucidating the binding mechanisms of L-Histidine with various biomolecules. Human Serum Albumin (HSA), a highly abundant protein in blood plasma, is a key example of a biomolecule whose interactions with L-Histidine have been a subject of interest. biorxiv.orgmdpi.comresearchgate.net HSA is known for its ability to bind and transport a wide variety of molecules. researchgate.net
L-Histidine, with its imidazole side chain, can participate in a range of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which stabilize the protein-ligand complex. chinaaminoacid.com The imidazole group's ability to act as both a proton donor and acceptor near physiological pH makes it a versatile participant in molecular binding. sigmaaldrich.com
Computational simulations can predict the specific binding sites and the nature of the forces involved. For instance, studies on the interaction of L-Histidine derivatives with HSA have utilized molecular operating environment (MOE) molecular docking to investigate the binding mechanism. ciac.jl.cn These studies often reveal that hydrophobic forces play a predominant role in the interaction. nih.gov Site competition experiments, often complemented by docking simulations, can identify the specific domains within HSA where binding occurs, such as site I in the IIA domain. mdpi.comnih.gov
The binding affinity, represented by parameters like the binding constant (Ka) and inhibition constant (Ki), can be calculated through these computational models, providing a quantitative measure of the interaction strength. biorxiv.orgnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules. These calculations are invaluable for understanding reaction mechanisms at a molecular level, such as the processes involved in corrosion inhibition.
L-Histidine has been investigated as a corrosion inhibitor for various metals, and quantum chemical calculations have been instrumental in explaining its protective action. scielo.brmdpi.com These studies typically involve optimizing the molecular geometry of L-Histidine and calculating key quantum chemical parameters. scielo.br
The mechanism of corrosion inhibition by L-Histidine involves its adsorption onto the metal surface, forming a protective layer. scielo.brscielo.br Quantum chemical calculations help to elucidate the nature of this adsorption, which can be a combination of physical (physisorption) and chemical (chemisorption) interactions. rsc.orgresearchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, indicating stronger adsorption. Conversely, a lower ELUMO value implies a greater ability to accept electrons from the metal surface.
The energy gap (ΔE = ELUMO - EHOMO) is another critical parameter. A small energy gap suggests that the molecule is more polarizable and can more easily form chemical bonds with the metal surface, leading to stronger inhibition. rsc.org For example, a study on an L-histidine based ionic liquid (LHIL) found a low energy gap of 0.0522 eV, indicating strong chemisorption on steel. rsc.orgresearchgate.net
Furthermore, the binding energy (Ebinding) between the inhibitor molecule and the metal surface can be calculated. A higher binding energy signifies a more stable adsorbed layer and, consequently, better corrosion inhibition. In one study, the binding energy of LHIL was calculated to be 303.47 kcal mol−1, significantly higher than that of L-histidine (115.71 kcal mol−1), correlating with its superior inhibition efficiency. rsc.org
The predominant molecular structure of histidine at different pH levels also influences its inhibition capability. scielo.br At neutral pH, the zwitterionic form is prevalent, while at acidic pH, a cationic structure dominates. scielo.br DFT calculations performed on these pH-dependent structures help to understand the inhibition mechanism under various environmental conditions. scielo.brscielo.br For instance, L-histidine showed an inhibition efficiency of up to 89% for carbon steel in a neutral saline solution. scielo.brscielo.br
Table of Quantum Chemical Parameters for L-Histidine and a Derivative
| Compound | Parameter | Value | Significance |
|---|---|---|---|
| L-Histidine based Ionic Liquid (LHIL) | Energy Gap (ΔE) | 0.0522 eV rsc.orgresearchgate.net | Indicates strong chemisorption potential. rsc.orgresearchgate.net |
| Binding Energy (Ebinding) | 303.47 kcal mol−1rsc.org | Suggests strong and stable adsorption on steel surface. rsc.org | |
| L-Histidine | Binding Energy (Ebinding) | 115.71 kcal mol−1rsc.org | Indicates weaker adsorption compared to LHIL. rsc.org |
Biotechnological and Investigative Research Applications
Cell Culture Media Supplementation
L-Histidine hydrochloride is a critical supplement in a wide array of cell culture media, including both classical and serum-free formulations, designed to support the in vitro cultivation of cells. himedialabs.comchemimpex.com It is considered an essential amino acid for the growth of many cell types, particularly mammalian cells. chemimpex.comnih.gov
As an essential amino acid, L-histidine cannot be synthesized by many organisms, including mammals, and must be supplied in the culture medium. chinaaminoacid.com Its incorporation into cell culture media is fundamental for supporting cellular proliferation and maintaining viability. atomscientific.comrpicorp.comchemimpex.com L-Histidine hydrochloride serves as a readily soluble and stable source of histidine for these purposes. Research has documented its use in various mammalian cell culture applications, including in chemically defined media for producing commercially valuable proteins. google.com For instance, it has been used in studies involving the human T-lymphoblastic leukemia cell line (MOLT-4) to investigate the modulation of apoptosis. thermofisher.comfishersci.campbio.commpbio.com The presence of L-histidine is also crucial for reducing the metabolic burden on cells and is a standard component in widely used media like Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) media. nih.gov
| Cell Line | Research Focus | Reference |
|---|---|---|
| Human T-lymphoblastic leukemia (MOLT-4) | Study of apoptosis modulation | thermofisher.commpbio.commpbio.com |
| Various mammalian cells | Component of chemically defined, serum-free media for general growth and protein production | google.com |
| Aspergillus terreus (fungal) | Enhanced biosynthesis of lovastatin (B1675250) | mpbio.commpbio.com |
| Pseudomonas aeruginosa (bacterial) | Used as a single nitrogen source to study swarming behavior | mpbio.commpbio.com |
In the field of biotechnology, L-histidine hydrochloride is frequently employed in the production of recombinant proteins. atomscientific.comapcpure.com It serves as a fundamental building block during protein synthesis (translation) within the host cells. himedialabs.comchinaaminoacid.com Beyond its role as a nutrient, histidine's unique imidazole (B134444) side chain contributes significantly to the proper folding and subsequent activity of the expressed proteins. himedialabs.comchemimpex.com This is particularly critical for the manufacturing of therapeutic proteins, such as monoclonal antibodies (mAbs), where maintaining structural integrity is paramount for efficacy. chemimpex.compfanstiehl.com L-Histidine hydrochloride is often included in formulations to enhance the stability of these protein-based biologics, preventing aggregation and degradation during manufacturing and storage. pfanstiehl.comresearchgate.net
Biochemical Assay Development
The distinct chemical characteristics of L-histidine make its hydrochloride salt a valuable tool in the development and execution of biochemical assays. atomscientific.comapcpure.com
The stability of an enzyme is a critical factor for the accurate measurement of its activity in vitro. L-Histidine hydrochloride is used to stabilize enzymes during experiments. atomscientific.comapcpure.com The imidazole ring of histidine can act as both a proton donor and acceptor, making it an effective pH buffer in physiological ranges. nih.gov This buffering capacity helps to maintain a stable pH environment, which is crucial for preserving the native conformation and catalytic activity of many enzymes. pfanstiehl.com Because the imidazole ring can function as a nucleophile and a general acid/base catalyst, histidine residues are frequently found in the active sites of enzymes, and its presence in the buffer can contribute to maintaining this catalytic architecture. himedialabs.com
L-Histidine and its salts are effective chelating agents for various divalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺). atomscientific.comnih.govapcpure.com This property is highly valuable in biochemical studies where the presence of trace metal ions can interfere with the assay or degrade the biomolecules of interest. pfanstiehl.com Metal ions can catalyze oxidative reactions, leading to the damage of proteins and other cellular components. pfanstiehl.com By forming stable complexes with these metal ions, L-histidine hydrochloride sequesters them, preventing them from participating in detrimental reactions. atomscientific.compfanstiehl.com This function is essential for protecting enzymes and proteins from metal-catalyzed oxidation, thereby ensuring the integrity of the sample and the reliability of the experimental results. apcpure.compfanstiehl.com
| Function | Mechanism | Importance in Research |
|---|---|---|
| Enzyme Stabilization | Acts as a pH buffer and mimics the role of histidine residues in active sites. himedialabs.comnih.gov | Ensures accurate measurement of enzyme kinetics and activity by preserving protein structure. atomscientific.com |
| Metal Chelation | The imidazole ring binds to metal ions like Cu²⁺, Zn²⁺, and Fe²⁺. atomscientific.comnih.gov | Prevents metal-catalyzed oxidation and degradation of sensitive biomolecules during experiments. pfanstiehl.com |
Functional Genomics and Molecular Biology Research
L-Histidine hydrochloride is utilized in various protocols within functional genomics and molecular biology. rpicorp.comsdfine.com Its applications range from being a standard component in growth media for genetically modified organisms to a tool in studying gene function and metabolic pathways. In functional genomics studies involving yeast, for example, L-histidine hydrochloride is listed as a component in the preparation of media for the purification of large circular Yeast Artificial Chromosomes (YACs), which are used for gene function analysis and synthetic genomics. researchgate.net
Furthermore, isotopically labeled versions of L-histidine are instrumental in advanced research. isotope.com For instance, labeled histidine can be used as a tracer in metabolic studies to map biochemical pathways and determine metabolic fluxes. It is also employed in Nuclear Magnetic Resonance (NMR) investigations to probe the structure and dynamics of proteins and other biological macromolecules. isotope.com Research into the genetic basis of certain disorders has also involved histidine, such as studies on mutations in the L-histidine decarboxylase (HDC) gene. researchgate.net In plant science, transcriptome analysis has been used to study how L-histidine regulates gene expression to improve salt tolerance in crops like maize, highlighting its role in fundamental biological processes at the molecular level. frontiersin.org
Studies on Modulation of Apoptosis in Cell Lines (e.g., MOLT-4)
L-Histidine hydrochloride is utilized in cell culture studies to investigate the modulation of apoptosis, or programmed cell death. mpbio.commpbio.commpbio.comsigmaaldrich.comcymitquimica.comavantorsciences.commpbio.comrheniumshop.co.il Specifically, it has been used in research involving the human T-lymphoblastic leukemia cell line, MOLT-4. mpbio.commpbio.commpbio.comsigmaaldrich.comcymitquimica.comavantorsciences.commpbio.comrheniumshop.co.il Research has shown that various amino acids and their analogs can have either anti-apoptotic or pro-apoptotic effects on MOLT-4 cells, particularly under conditions of starvation. sigmaaldrich.com L-Histidine is among the amino acids studied for its role in these cellular life-and-death pathways. sigmaaldrich.com
Investigation of Microbial Metabolism (e.g., Aspergillus terreus biosynthesis, Pseudomonas aeruginosa swarming)
The compound is instrumental in probing the metabolic activities of various microorganisms.
In the fungus Aspergillus terreus, exogenous L-histidine has been demonstrated to influence the biosynthesis of secondary metabolites. mpbio.commpbio.commpbio.comsigmaaldrich.comavantorsciences.com Notably, along with glutamate (B1630785), histidine has been identified as a nitrogen source that yields high levels of lovastatin production in a chemically defined medium. nih.govnih.gov Lovastatin is a commercially important inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. nih.gov Studies have shown that lovastatin synthesis begins when glucose levels are depleted, and the presence of histidine can significantly enhance this production. nih.govnih.gov
| Nitrogen Source (12.5 g/L) | Lovastatin Production (mg/L) |
| Sodium Glutamate | High |
| Histidine | High |
This table summarizes the findings that both glutamate and histidine are effective nitrogen sources for enhancing lovastatin biosynthesis in A. terreus, based on research developing a chemically defined medium. nih.govnih.gov
In the bacterium Pseudomonas aeruginosa, L-histidine is used as a sole nitrogen source to study swarming motility, a form of coordinated multicellular movement across a surface. mpbio.commpbio.commpbio.comsigmaaldrich.comavantorsciences.com Research has explored the impact of both D- and L-histidine on the swarming and swimming motility of P. aeruginosa PAO1. researchgate.net While D-histidine was found to significantly reduce motility, understanding the role of L-histidine provides a crucial baseline for these investigations. researchgate.netnih.gov The medium for such swarming assays typically includes agar, nutrient broth, and glucose, with L-histidine added as the specific nitrogen source being tested. nih.gov
Use in Genetic Engineering and Molecular Cloning Studies
L-Histidine hydrochloride plays a role in the field of genetic engineering and molecular cloning. It is a fundamental component in the biosynthesis of proteins, which is a central process in these studies. atamanchemicals.com The genetic modification of organisms, such as Corynebacterium glutamicum, to overproduce L-histidine itself is a subject of metabolic engineering research. researchgate.net Furthermore, L-histidine is used in the production of other commercially valuable compounds through genetically modified organisms like Escherichia coli. nih.goveuropa.eu These applications often involve manipulating the genetic pathways related to amino acid biosynthesis and metabolism. researchgate.net
Selection of Transformed Cells
In molecular biology, L-histidine is employed in the selection of transformed cells. atamanchemicals.comindiamart.comsigmaaldrich.comsigmaaldrich.comottokemi.com This process is crucial for identifying and isolating cells that have successfully incorporated foreign DNA. Histidine-based selection systems are common, particularly in yeast genetics, where strains with a mutation in a histidine biosynthesis gene (e.g., his3) are used as hosts. These strains are unable to grow on a medium lacking histidine. When a plasmid containing a functional copy of the corresponding gene is successfully introduced into these cells, they gain the ability to synthesize their own histidine and can thus be selected for by their growth on a histidine-deficient medium.
Studies on Protein Cross-linking (e.g., verteporfin oligomers)
L-Histidine has been investigated for its effects on protein cross-linking, a process that can be induced by photosensitizing agents like verteporfin. atamanchemicals.comindiamart.comsigmaaldrich.comsigmaaldrich.comottokemi.com Verteporfin, when activated by light, can cause the formation of protein cross-linked oligomers and high molecular weight complexes, leading to cellular toxicity. researchgate.net Research has shown that the presence of L-histidine in cellular homogenates can decrease the formation of these verteporfin-induced cross-linked oligomers. researchgate.net In one study, cellular homogenates were pre-treated with 7.5 mM L-histidine before being incubated with verteporfin, which resulted in a reduction of protein oligomerization. researchgate.net This suggests that L-histidine can act as a scavenger of the reactive species generated by light-activated verteporfin, thereby inhibiting protein cross-linking.
| Treatment | Observation |
| Verteporfin (light-activated) | Formation of protein cross-linked oligomers and High Molecular Weight Complexes (HMWC) |
| Verteporfin + L-Histidine (7.5 mM) | Decreased formation of cross-linked oligomers and HMWC |
This table illustrates the inhibitory effect of L-histidine on protein cross-linking induced by light-activated verteporfin, as observed in cellular homogenate studies. researchgate.net
Peptidomimetic Design and Evaluation
Design of Antifungal and Antibacterial Peptides
L-Histidine is a key component in the design of novel antifungal and antibacterial peptides, also known as peptidomimetics. nih.gov Its imidazole side chain, which can be positively charged at physiological pH, is crucial for the antimicrobial activity of many peptides. sigmaaldrich.com Researchers design and synthesize histidine-rich peptides to enhance their efficacy against various pathogens, including fungi like Candida albicans and Cryptococcus neoformans. nih.govbohrium.com
One strategy involves creating synthetic peptides with a high percentage of histidine residues to optimize their antifungal properties. nih.gov For example, a decahistidine peptide (H10) has shown potent activity against C. albicans, in some cases proving more effective than known antifungal peptides like P113, which is a fragment of the natural human salivary peptide histatin 5. bohrium.com Another approach involves the chemical modification of L-histidine itself, such as 2-alkylation, and incorporating these modified residues into peptide sequences to increase their amphipathicity and evaluate the effect on antimicrobial activity. nih.gov Studies have shown that incorporating highly lipophilic groups can result in strong inhibition of C. neoformans. nih.gov
| Peptide | Target Organism | Key Finding |
| H10 (decahistidine) | Candida albicans | More effective than the P113 peptide, with minimal hemolytic activity. bohrium.com |
| Modified Tripeptidomimetics | Cryptococcus neoformans | Peptides with lipophilic adamantan-1-yl group showed strong inhibition. nih.gov |
| Hst-5 Variants | Candida albicans | Substituting lysine (B10760008) with arginine preserves positive charge and can affect susceptibility to proteases. nih.gov |
This table provides examples of how L-histidine is used in the design of antimicrobial peptides, highlighting the peptide, its target, and key research findings.
The design of these peptides often focuses on balancing antimicrobial potency with low toxicity to host cells, such as human red blood cells (hemolytic activity). bohrium.com The therapeutic index, a ratio of toxicity to efficacy, is a critical parameter in evaluating these novel peptidomimetics. bohrium.com
Structure-Activity Relationship Studies in Peptidomimetics
L-Histidine is a crucial amino acid in the design and synthesis of peptidomimetics due to the unique properties of its imidazole side chain. mdpi.com Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as better stability and oral bioavailability. Establishing a solid structure-activity relationship (SAR) is a foundational step in peptidomimetic design, which involves understanding how modifications to an amino acid residue, such as histidine, affect the biological activity of the compound. upc.edu
Key strategies for modifying L-histidine in peptidomimetics to study SAR include:
Side-Chain Modification: Altering the imidazole ring is a common approach. For instance, in the development of antifungal agents, researchers have synthesized L-histidine-rich peptidomimetics with alkyl groups added at the C-2 position of the imidazole ring. nih.govnih.gov This modification increases the lipophilicity, which can enhance the peptide's ability to disrupt microbial cell membranes. nih.gov
Conformational Constraint: To understand the bioactive conformation of a peptide, constrained analogues of histidine are synthesized. mdpi.com This can involve introducing alkyl substituents at the α or β carbons of the amino acid, creating α,β-didehydro unsaturation, or using cyclopropane (B1198618) insertions to restrict the rotational freedom (χ space) of the side chain. mdpi.comresearchgate.net These constraints help to determine the optimal spatial arrangement of the imidazole ring for biological activity. researchgate.net
A study on antifungal peptidomimetics against Cryptococcus neoformans demonstrated the power of SAR. Researchers synthesized two series of tripeptidomimetics, systematically varying the lipophilicity at the C-2 position of L-histidine and modifying the terminal ends. The findings indicated that peptides with a highly lipophilic adamantan-1-yl group attached to the histidine ring showed the most potent antifungal activity, highlighting the importance of side-chain hydrophobicity for function. nih.govnih.gov
Biomarker Research
3-Methylhistidine as a Biomarker for Skeletal Muscle Damage
3-Methylhistidine (3-MH) is a methylated derivative of the amino acid L-histidine and serves as a significant biomarker for skeletal muscle protein breakdown. rupahealth.comwikipedia.orgresearchgate.net It is formed through the post-translational methylation of histidine residues within the primary contractile proteins of skeletal muscle, actin and myosin. researchgate.netsmpdb.cabevital.no When these muscle proteins are catabolized, 3-MH is released into the bloodstream, is not re-utilized for protein synthesis, and is subsequently excreted in the urine. bevital.nomdpi.comcaymanchem.com This makes its concentration in plasma and urine a sensitive index of the rate of myofibrillar protein degradation. mdpi.comresearchgate.net
Elevated levels of 3-MH are indicative of increased skeletal muscle breakdown, which can be caused by various factors including:
Strenuous physical exercise rupahealth.com
Muscle injury rupahealth.comwikipedia.org
Fasting and malnutrition researchgate.netcaymanchem.com
Certain metabolic disorders rupahealth.com
Sepsis and severe injury researchgate.net
Administration of certain drugs known to cause muscle necrosis researchgate.net
Research has shown a direct correlation between muscle catabolism and 3-MH excretion. For example, studies on patients with severe injuries, thyrotoxicosis, and neoplastic disease showed an increased ratio of 3-methylhistidine to creatinine (B1669602) excretion, confirming an elevated fractional catabolic rate of myofibrillar protein. researchgate.net Conversely, conditions associated with reduced muscle mass or low protein intake can lead to lower levels of 3-MH. rupahealth.comhealthmatters.io
It is important to note that dietary intake, particularly of meat (like chicken) and soy products, can also influence 3-MH levels, as these food sources contain 3-MH. rupahealth.comwikipedia.org Therefore, for clinical accuracy in measuring endogenous muscle breakdown, a meat-free diet is often required before testing. researchgate.net To distinguish between dietary and endogenous sources, some studies simultaneously measure 1-methylhistidine (1-MH), which is not produced in humans but is present in animal muscle tissue. rupahealth.combevital.no
| 3-MH Level | Associated Conditions/Factors | Source(s) |
|---|---|---|
| Elevated | Increased skeletal muscle breakdown, strenuous exercise, muscle injury, fasting, metabolic disorders, high intake of meat/soy. | rupahealth.comwikipedia.orgresearchgate.net |
| Low | Low muscle mass, muscle wasting (sarcopenia), protein malnutrition, low dietary protein intake. | rupahealth.comcaymanchem.comhealthmatters.io |
Urocanic Acid as a Diagnostic Finding in Metabolic Disorders
Urocanic acid is a metabolite of L-histidine, formed through the action of the enzyme histidase (also known as histidine ammonia-lyase), which deaminates histidine. researchgate.netmhmedical.com The levels of urocanic acid in various bodily fluids and tissues can serve as a diagnostic indicator for certain inherited metabolic disorders, primarily histidinemia and urocanic aciduria. mhmedical.commedigraphic.comwikipedia.org
Histidinemia is an autosomal recessive disorder caused by a deficiency in the histidase enzyme. mhmedical.comwikipedia.org This enzymatic block prevents the conversion of histidine to urocanic acid. mhmedical.com The biochemical consequences are:
Increased concentrations of histidine in the blood, urine, and cerebrospinal fluid. mhmedical.commedigraphic.com
Decreased concentrations of urocanic acid in the blood, skin, and sweat. mhmedical.commedigraphic.com
The measurement of urocanic acid in the stratum corneum of the skin or in sweat is a key diagnostic test for histidinemia. medigraphic.comnih.gov While histidinemia is often considered benign, its diagnosis is important for differentiating it from other metabolic conditions. mhmedical.com The incidence is approximately 1 in 12,000 newborns. mhmedical.com
Urocanic aciduria is another rare, autosomal recessive disorder of histidine metabolism, caused by a deficiency of the enzyme urocanase. wikipedia.org This enzyme is responsible for the further breakdown of urocanic acid. wikipedia.org In this condition, urocanic acid is produced from histidine but cannot be metabolized further, leading to its accumulation and excretion. The primary diagnostic finding is a significantly increased concentration of urocanic acid in the urine, while histidine levels in the blood are typically normal or only slightly elevated. wikipedia.org
Beyond these specific inherited disorders, urocanic acid levels have been investigated as potential biomarkers in other conditions. For instance, decreased levels of urocanic acid have been observed in the tears of individuals with dry eye disease and have been negatively associated with inflammation in patients undergoing hemodialysis, suggesting a potential protective role. frontiersin.orgmdpi.com It has also been listed as a potential biomarker for certain types of cancer. mdpi.com
| Disorder | Enzyme Defect | Effect on Urocanic Acid Levels | Effect on Histidine Levels | Source(s) |
|---|---|---|---|---|
| Histidinemia | Histidase | Decreased (in skin, sweat, blood) | Increased (in blood, urine) | mhmedical.commedigraphic.com |
| Urocanic Aciduria | Urocanase | Increased (in urine) | Normal to slightly elevated | wikipedia.org |
Conclusion and Future Research Directions
Synthesis of Current Understanding and Key Discoveries
The contemporary understanding of L-Histidine hydrochloride is largely centered on its application as a pharmaceutical excipient. pharmaexcipients.comcolab.ws Its primary role is to ensure the stability of protein-based drugs, which are inherently susceptible to degradation and aggregation during manufacturing and storage. pfanstiehl.com Key discoveries have elucidated the mechanisms behind its stabilizing effects:
Buffering Capacity: L-Histidine hydrochloride exhibits a strong buffering capacity, particularly within the physiological pH range of 5.5 to 7.4. pharmaexcipients.compfanstiehl.com This is crucial for maintaining a stable pH environment for mAbs, as fluctuations can compromise their structure and function. pfanstiehl.com The imidazole (B134444) group of histidine, with its pKa around 6.0, is central to this buffering capability. pharmaexcipients.com
Protein Stabilization: Research has demonstrated that L-histidine and its hydrochloride salt can enhance the stability of proteins through direct and indirect interactions. Molecular dynamics studies have shown that histidine can shield the solvent-exposed hydrophobic regions on a protein's surface, thereby reducing the propensity for aggregation. nih.gov This non-covalent interaction is a key discovery that explains its effectiveness in preventing the formation of high-molecular-weight species. hitachi-hightech.com
Metal Ion Chelation: L-Histidine hydrochloride can chelate metal ions, such as copper and iron, which can otherwise catalyze oxidative degradation of proteins. pfanstiehl.com This chelating property adds another layer to its protective function in biopharmaceutical formulations.
Cryo/Lyo-protection: The compound has also shown promise as a cryoprotectant and lyoprotectant, offering an alternative to traditional stabilizers like sucrose (B13894) and trehalose (B1683222) in lyophilized formulations. pharmaexcipients.com
These discoveries have solidified the position of L-Histidine hydrochloride as a versatile and indispensable excipient in the biopharmaceutical industry. A review of high-concentration antibody products approved in the US revealed that L-histidine and its hydrochloride salt are among the most frequently used amino acids for stabilization. nih.gov
Table 1: Key Physicochemical and Functional Properties of L-Histidine Hydrochloride
| Property | Description | Significance in Research and Application |
| Buffering Capacity | Effective buffering in the pH range of 5.5-7.4. pharmaexcipients.compfanstiehl.com | Maintains stable pH in biopharmaceutical formulations, crucial for protein integrity. pfanstiehl.com |
| Protein Stabilization | Shields hydrophobic regions of proteins, reducing aggregation. nih.gov | Enhances the shelf-life and efficacy of monoclonal antibody drugs. hitachi-hightech.com |
| Metal Ion Chelation | Binds to metal ions like copper and iron. pfanstiehl.com | Prevents metal-catalyzed oxidation of protein therapeutics. pfanstiehl.com |
| Solubility | High solubility in water. | Facilitates its use in aqueous formulations and as a component in cell culture media. |
| Nonlinear Optical (NLO) Properties | Exhibits second-harmonic generation (SHG) efficiency. | Potential for use in advanced optical materials and devices. niscpr.res.in |
Emerging Research Avenues and Unexplored Areas
While the role of L-Histidine hydrochloride in biopharmaceutical stabilization is well-established, several emerging research areas are poised to uncover new applications and a deeper understanding of its functions.
Advanced Drug Delivery Systems: The pH-responsive nature of the imidazole ring in histidine is being explored for the development of "intelligent" drug delivery systems. Poly(L-histidine)-based nanovehicles are being designed to release their therapeutic payload in the acidic tumor microenvironment, offering a targeted approach to cancer therapy. nih.gov Nanofibrous peptide hydrogels incorporating histidine are also being investigated for pH-responsive, controlled release of antibody drugs. acs.org
Nonlinear Optical (NLO) Materials: The crystalline form of L-Histidine hydrochloride monohydrate has been shown to possess significant nonlinear optical (NLO) properties, with a second-harmonic generation (SHG) efficiency greater than that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. niscpr.res.in This opens up possibilities for its use in photonics, optical computing, and data storage. niscpr.res.inresearchgate.net Future research will likely focus on enhancing these properties through doping with other elements and exploring its potential in various optical device applications.
Therapeutic Potential of Histidine and its Derivatives: Beyond its role as an excipient, there is growing interest in the direct therapeutic applications of histidine and its derivatives. Studies are investigating the potential of histidine supplementation in conditions like non-alcoholic fatty liver disease (NAFLD) by modulating gut microbiota and reducing de novo lipogenesis. oup.com Furthermore, synthetic histidine derivatives are being explored for their antiviral properties, with some showing moderate activity against SARS-CoV-2 in vitro. crie.runih.gov The role of carnosine (a dipeptide of beta-alanine (B559535) and L-histidine) in various physiological processes also presents an indirect avenue for the therapeutic relevance of L-histidine. nih.gov
Cell Culture Media Optimization: L-Histidine hydrochloride is a standard component of many cell culture media. nih.govmdpi.com Research is ongoing to optimize the concentration of amino acids, including histidine, in media to enhance the growth and productivity of cells used in biomanufacturing and for cultivated meat production. researchgate.neteuropeanpharmaceuticalreview.com
Table 2: Emerging Research Applications of L-Histidine Hydrochloride and its Derivatives
| Research Area | Application | Key Findings/Future Direction |
| Drug Delivery | pH-responsive nanovehicles for targeted cancer therapy. nih.gov | Poly(L-histidine) based systems show promise for controlled release in acidic tumor microenvironments. nih.gov |
| Materials Science | Nonlinear optical (NLO) materials for photonics. niscpr.res.inresearchgate.net | L-Histidine hydrochloride crystals exhibit high second-harmonic generation efficiency. niscpr.res.in |
| Therapeutics | Treatment of metabolic and viral diseases. oup.comcrie.runih.gov | Histidine supplementation shows potential in NAFLD; derivatives show antiviral activity. oup.comnih.gov |
| Biotechnology | Optimization of cell culture media. researchgate.neteuropeanpharmaceuticalreview.com | Enhancing cell growth and productivity for biomanufacturing and cultivated meat. researchgate.neteuropeanpharmaceuticalreview.com |
Methodological Advancements and Future Challenges in L-Histidine Hydrochloride Research
The advancement of research into L-Histidine hydrochloride is intrinsically linked to the development of more sophisticated analytical techniques and overcoming formulation challenges.
Methodological Advancements: The analysis of amino acids and their derivatives has progressed from classical chromatographic techniques to advanced mass spectrometry (MS) based platforms. creative-proteomics.com High-performance liquid chromatography (HPLC) remains a cornerstone for analysis, with methods like hydrophilic interaction liquid chromatography (HILIC) allowing for the determination of histidine in drug products without derivatization. jocpr.com However, the future lies in hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS), which offer superior sensitivity and selectivity for quantifying L-Histidine hydrochloride and its potential degradation products in complex biological matrices. creative-proteomics.comnih.gov Advances in pre-column derivatization reagents are also enhancing the capabilities of these analytical methods. hitachi-hightech.com Computational approaches, such as molecular dynamics simulations, are becoming increasingly vital for understanding the intricate interactions between histidine and proteins at a molecular level, guiding the rational design of stable formulations. nih.govacs.org Future computational studies will likely focus on developing more accurate models to predict protein-protein interactions in crowded cellular environments. acs.org
Future Challenges:
High-Concentration Formulations: A significant challenge in the development of modern biotherapeutics is the formulation of high-concentration antibody products (HCAPs) for subcutaneous administration. nih.govresearchgate.net High concentrations can lead to increased viscosity and a higher propensity for protein aggregation, issues that L-Histidine hydrochloride alone may not fully mitigate. researchgate.netpharmasalmanac.com Future research will need to focus on developing novel excipient combinations and formulation strategies to overcome these challenges.
Stability and Degradation Products: Although a stabilizer, L-histidine itself can degrade, with trans-urocanic acid being a known degradant that can be activated by certain metal ions. researchgate.net The presence of such degradation products can interfere with analytical methods and potentially impact product quality. researchgate.net A key challenge is to develop robust analytical methods to detect and quantify these impurities and to devise strategies to prevent their formation.
Understanding Complex Interactions: The interactions between L-Histidine hydrochloride, the active pharmaceutical ingredient, and other excipients in a formulation can be complex. For instance, histidine has been shown to catalyze the hydrolysis of polysorbates, another common excipient in biopharmaceutical formulations. colab.ws A deeper understanding of these multicomponent interactions is crucial for developing stable and effective drug products.
Regulatory Acceptance of Novel Applications: While emerging research into areas like NLO materials and novel drug delivery systems is promising, translating these findings into practical applications will require navigating the regulatory landscape to ensure safety and efficacy.
Q & A
Q. What are the key physicochemical properties of L-Histidine hydrochloride relevant to biochemical experiments?
L-Histidine hydrochloride (monohydrate) has the molecular formula C₆H₁₂ClN₃O₃ (molecular weight: 209.63 g/mol) and exists as a zwitterionic amino acid derivative. Its anhydrous form is C₆H₉N₃O₂·HCl (191.62 g/mol). Key properties include:
Q. How is L-Histidine hydrochloride utilized in buffer preparation, and what methodological considerations ensure stability?
L-Histidine hydrochloride is used in 0.2 M, pH 7.0 buffers for protein stabilization and drug formulation. Key steps include:
- Mixing with freebase L-Histidine to achieve pH 7.0 ± 0.20.
- Filtration through 0.22-µm membranes to remove particulates.
- Storage at 2–8°C to prevent degradation, as color changes indicate oxidation or impurities .
Advanced Research Questions
Q. How can researchers design experiments to analyze solute-solvent interactions of L-Histidine hydrochloride in multicomponent aqueous systems?
- Experimental Setup :
- Measure density (ρ) , ultrasonic speed (u) , and viscosity (η) using microviscometers (e.g., Lovis 2000M) at 293.15–318.15 K and 101 kPa .
- Vary molality (0.02–0.20 mol·kg⁻¹) of L-Histidine in aqueous betaine hydrochloride (1–2% w/w) to assess concentration-dependent interactions.
- Key Parameters :
- Apparent molar volume (V°) and compressibility (K°) to quantify solute-solvent packing.
- Jones-Dole coefficient (B) to classify L-Histidine as a structure-maker (B > 0) in betaine solutions .
Q. What advanced thermodynamic parameters are critical for interpreting interactions between L-Histidine hydrochloride and betaine hydrochloride?
- Activation Enthalpy (ΔH°) and Entropy (ΔS°) :
- Derived from Eyring’s transition state theory using viscosity data. For L-Histidine in 2% betaine, ΔH° = 12.4 kJ·mol⁻¹ and ΔS° = −34.5 J·mol⁻¹·K⁻¹ at 298.15 K, indicating entropy-driven interactions .
- Free Energy (Δμ) :
- Positive Δμ values (ground state > transition state) confirm strong solute-solvent binding , validated by Samoilov’s model for structure-making ions .
Q. How should researchers resolve contradictions in viscosity trends for L-Histidine hydrochloride in betaine solutions?
- Case Study : At 318.15 K, viscosity decreases with higher betaine concentration (2% w/w) due to disrupted water structure.
- Methodology :
- Plot (η − 1)/m vs. m (Figure 5 in ) to identify non-linear trends.
- Use Falkenhagen coefficient (A) to assess electrostatic contributions and B coefficient for solute-solvent interactions .
Methodological Guidelines
Q. What spectroscopic techniques validate the ionic state of L-Histidine hydrochloride in solution?
- ¹³C NMR : Chemical shifts at δ 115–120 ppm confirm the cationic form of L-Histidine in hydrochloride salts.
- Comparison : Match shifts with pure amino acid and hydrochloride forms to rule out neutral species .
Q. How do researchers ensure reproducibility in thermodynamic studies of L-Histidine hydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
